molecular formula C7H10ClFN2 B1318516 5-Fluoro-2-methylphenylhydrazine hydrochloride CAS No. 325-50-8

5-Fluoro-2-methylphenylhydrazine hydrochloride

Cat. No.: B1318516
CAS No.: 325-50-8
M. Wt: 176.62 g/mol
InChI Key: JJGFAXYGLYUHIN-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylphenylhydrazine hydrochloride is a useful research compound. Its molecular formula is C7H10ClFN2 and its molecular weight is 176.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-fluoro-2-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGFAXYGLYUHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589608
Record name (5-Fluoro-2-methylphenyl)hydrazine--hydrogen chloride (1/1)
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Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325-50-8
Record name (5-Fluoro-2-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Fluoro-2-methylphenylhydrazine hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 5-Fluoro-2-methylphenylhydrazine hydrochloride, a key intermediate in modern synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's critical physical and chemical properties, outlines safe handling protocols, and explores its synthetic utility, grounded in established scientific principles.

Introduction: A Versatile Fluorinated Building Block

This compound (CAS No: 325-50-8) is a fluorinated aromatic hydrazine derivative that has garnered significant attention as a versatile synthetic intermediate.[1] Its molecular structure, featuring a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring, imparts unique electronic and steric properties that are highly valuable in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[2] This guide will delve into the core characteristics of this compound, providing the technical insights necessary for its effective and safe application in a laboratory setting.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are fundamental to its application in synthesis, dictating reaction conditions, purification strategies, and analytical characterization.

Core Physical Properties

The key physical characteristics of this compound are summarized below. These properties are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource(s)
CAS Number 325-50-8[3][4]
Molecular Formula C₇H₉FN₂·HCl[3]
Molecular Weight 176.62 g/mol [3]
Appearance White to faint orange crystalline powder[1][5]
Melting Point 197 °C (with decomposition)[1][3][5]
Solubility Soluble in water and polar organic solvents like ethanol and DMSO.[1][3]
Storage Store at 10°C - 25°C under an inert atmosphere (e.g., Nitrogen or Argon).[3][5]

The presence of the methyl group enhances the compound's lipophilicity, making it more soluble in organic solvents compared to its non-methylated analogs, while the hydrochloride salt form ensures aqueous solubility.[1] Its thermal stability is moderate, with decomposition occurring at its melting point of 197°C, a factor that must be considered for reactions requiring elevated temperatures.[1]

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the hydrazine N-H stretches in the region of 3200–3300 cm⁻¹ and a strong band for the aromatic C-F bond between 1100–1200 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will display distinct signals for the aromatic protons, with chemical shifts influenced by the deshielding effect of the fluorine atom.[1] The methyl protons will appear as a singlet, and the hydrazine protons will be visible as broad signals.

    • ¹³C NMR : The carbon spectrum will show resonances for the seven carbon atoms, with the C-F coupling being a key diagnostic feature for the carbon directly attached to the fluorine atom.

Synthesis and Mechanism

Understanding the synthesis of this key intermediate provides context for its purity and potential side products. The most common laboratory-scale synthesis involves the diazotization of 5-fluoro-2-methylaniline, followed by reduction.

Synthetic Pathway: Diazotization and Reduction

The synthesis is typically achieved via a two-step process starting from 5-fluoro-2-methylaniline.[1]

  • Diazotization : The primary aromatic amine is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt.

  • Reduction : The resulting diazonium salt is then reduced, commonly with tin(II) chloride in hydrochloric acid, to yield the desired this compound.[1] The product is then isolated by crystallization.[1]

The workflow below illustrates this common synthetic route.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction A 5-Fluoro-2-methylaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C C 5-Fluoro-2-methylphenylhydrazine hydrochloride B->C  SnCl₂ / HCl

Caption: Synthesis of 5-Fluoro-2-methylphenylhydrazine HCl.

Core Applications in Drug Development

This compound is a valuable precursor for synthesizing a wide range of biologically active molecules and heterocycles.[1] Its derivatives have shown promise in various therapeutic areas.

Fischer Indole Synthesis

A primary application of this compound is in the Fischer indole synthesis, a classic and powerful method for creating indole rings. The indole scaffold is a core component of many pharmaceuticals. The reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed between 5-Fluoro-2-methylphenylhydrazine and an appropriate ketone or aldehyde. The fluorine and methyl substituents on the phenyl ring allow for the creation of specifically substituted indoles, which can be further elaborated into drug candidates.

The logical flow of this synthetic application is depicted below.

G A 5-Fluoro-2-methylphenylhydrazine hydrochloride C Phenylhydrazone Intermediate A->C Condensation B Ketone or Aldehyde B->C Condensation E Substituted Indole Product C->E [3,3]-Sigmatropic Rearrangement & Cyclization D Acid Catalyst (e.g., H₂SO₄, ZnCl₂) D->E [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Fischer Indole Synthesis Workflow.

Phenylhydrazone derivatives, in general, are widely explored in drug discovery for their potential anticancer, antibacterial, and antifungal activities.[6]

Safety, Handling, and Storage

Due to its potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification and GHS Classification

This compound is classified as hazardous and requires careful handling.[4]

  • Signal Word : Warning[4]

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Pictogram : GHS07 (Exclamation Mark)

Some sources may indicate more severe hazards, including toxicity if swallowed, in contact with skin, or if inhaled, and potential for causing genetic defects or cancer, underscoring the need for caution.[7]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[4] Emergency eyewash stations and safety showers should be readily accessible.[7]

  • Personal Protective Equipment :

    • Gloves : Wear appropriate chemical-resistant gloves.[4]

    • Eye Protection : Use chemical safety goggles or a face shield.[4]

    • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.[4]

    • Clothing : Wear a lab coat and appropriate protective clothing.[4]

Storage and Disposal
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The compound should be stored under an inert gas like nitrogen to prevent degradation.[3][5] It is incompatible with strong bases and oxidizing agents.[7]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of the title compound from 5-fluoro-2-methylaniline.

Objective: To synthesize this compound.

Materials:

  • 5-fluoro-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Amine Salt : In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 5-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization : Prepare a solution of sodium nitrite (1.05 eq) in deionized water. Add this solution dropwise to the cooled amine salt solution, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Preparation of Reducing Agent : In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl. Cool this solution to 0 °C.

  • Reduction : Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Isolation : After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours as it slowly warms to room temperature. The product will precipitate as a solid.

  • Purification : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a non-polar solvent like hexane, to remove impurities.

  • Drying : Dry the purified white to off-white crystalline solid under vacuum to obtain this compound.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly those engaged in the design and development of novel therapeutic agents. Its unique substitution pattern provides a gateway to a diverse range of fluorinated heterocyclic compounds. A thorough understanding of its physical properties, coupled with stringent adherence to safety protocols, is paramount for leveraging its full synthetic potential. This guide serves as a foundational resource for researchers to confidently and effectively utilize this valuable chemical building block.

References

[1] Benchchem. (n.d.). This compound | 325-50-8. Retrieved from [2] CymitQuimica. (n.d.). CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride. Retrieved from [3] Biosynth. (n.d.). This compound | 325-50-8 | FF67164. Retrieved from [5] ChemicalBook. (n.d.). This compound CAS#: 325-50-8. Retrieved from [4] SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from MilliporeSigma. (n.d.). Safety Data Sheet. Retrieved from Sigma-Aldrich. (n.d.). This compound | 325-50-8. Retrieved from [7] Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [8] National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [6] MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Retrieved from

Sources

Technical Guide: Solubility Profile & Handling of 5-Fluoro-2-methylphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS: 325-50-8) is a critical fluorinated building block utilized primarily in the Fischer Indole Synthesis to generate bioactive scaffolds for drug discovery (e.g., HCV inhibitors, microtubule destabilizers). As a hydrochloride salt, its solubility profile is dominated by ionic lattice interactions, rendering it highly soluble in polar protic solvents (Water, Methanol) and polar aprotic solvents (DMSO), while remaining virtually insoluble in non-polar organic solvents (Hexane, Toluene).

This guide provides a technical breakdown of its solubility landscape, mechanistic insights into its solvation thermodynamics, and validated protocols for handling and solubility determination.

Physicochemical Characterization

Understanding the structural parameters is the first step in predicting solubility behavior. The presence of the hydrochloride counterion is the dominant factor, but the 2-methyl and 5-fluoro substituents modulate lipophilicity.

PropertyDataRelevance to Solubility
CAS Number 325-50-8Unique Identifier
Molecular Formula C₇H₁₀ClFN₂Salt form implies high lattice energy.
Molecular Weight 176.62 g/mol Low MW facilitates dissolution in polar media.
Melting Point ~197°C (dec.)High MP indicates stable crystal lattice; requires high dielectric solvents to break.
Appearance White to faint orange crystalline powderColor change indicates oxidation (instability).
pKa (Hydrazine) ~5.0–6.0 (est. for free base)Protonated form (HCl) is stable at low pH; free base requires pH > 8 for extraction.

Solubility Landscape

The solubility of this compound follows the "like dissolves like" principle, heavily skewed by its ionic nature.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Protic Water, Methanol, EthanolHigh Primary choice for reactions. Heating (60–70°C) significantly enhances solubility for recrystallization.
Polar Aprotic DMSO, DMF, DMAcHigh Excellent for preparing concentrated stock solutions (>50 mM) for biological assays or catalysis.
Dipolar Aprotic AcetonitrileModerate Soluble, often used in HPLC mobile phases.
Chlorinated Dichloromethane (DCM), ChloroformLow The HCl salt is poorly soluble. Used only after "free-basing" the compound.
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble Used as antisolvents to precipitate the pure salt from reaction mixtures.
Mechanistic Insights: Substituent Effects
  • HCl Salt Effect: The ionic bond between the hydrazine cation and chloride anion creates a high lattice energy barrier. Only solvents with high dielectric constants (Water, DMSO) or hydrogen-bonding capabilities (MeOH) can effectively solvate the ions and overcome this barrier.

  • 5-Fluoro Group: Fluorine is small and highly electronegative. While it increases lipophilicity compared to a hydrogen atom, it does not disrupt the crystal lattice enough to make the salt soluble in non-polar solvents.

  • 2-Methyl Group: This group introduces steric bulk and slight lipophilicity. Compared to the non-methylated analog (4-fluorophenylhydrazine HCl), the 2-methyl variant shows slightly improved solubility in alcohols (Ethanol/Isopropanol), likely due to the disruption of crystal packing efficiency.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Objective: To determine the exact solubility limit of the compound in a specific solvent for process optimization.

Workflow Diagram:

SolubilityWorkflow cluster_decision Optimization Loop Start Start: Weigh Excess Solid (~100 mg) AddSolvent Add Solvent (1 mL) Target Temp (e.g., 25°C) Start->AddSolvent Equilibrate Equilibrate (Shake/Stir for 24h) AddSolvent->Equilibrate Filter Filtration (0.45 µm PTFE Syringe Filter) Equilibrate->Filter Check Is Solid Remaining? Equilibrate->Check Analyze Quantification (HPLC-UV or Gravimetric) Filter->Analyze Check->Filter Yes (Saturation Reached) AddMoreSolid Add More Solid Check->AddMoreSolid No (Fully Dissolved) AddMoreSolid->Equilibrate

Caption: Standard Saturation Shake-Flask workflow for determining thermodynamic solubility limits.

Detailed Steps:

  • Preparation: Place an excess of 5-Fluoro-2-methylphenylhydrazine HCl (approx. 50–100 mg) into a glass vial.

  • Solvation: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Agitate the mixture at constant temperature (25°C) for 24 hours. Crucial: Ensure solid is visible at all times; if it dissolves completely, add more solid.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE filter to remove undissolved crystals.

  • Quantification:

    • Method A (HPLC): Dilute the filtrate and analyze against a standard curve.

    • Method B (Gravimetric): Evaporate a known volume of filtrate and weigh the residue.

Protocol B: Free-Basing for Organic Extraction

Objective: To convert the water-soluble HCl salt into the organic-soluble free base for extraction into DCM or Ethyl Acetate.

  • Dissolution: Dissolve the HCl salt in the minimum amount of water.

  • Neutralization: Slowly add 1M NaOH or saturated NaHCO₃ solution while stirring until pH > 9. The solution will become cloudy as the free hydrazine precipitates/oils out.

  • Extraction: Add an organic solvent (DCM or Ethyl Acetate) and separate the layers.

  • Drying: Dry the organic layer over anhydrous MgSO₄.

    • Warning: The free base is significantly more prone to oxidation than the HCl salt. Use immediately.

Applications: Fisher Indole Synthesis[1][2]

The primary utility of this compound is in the synthesis of 5-fluoro-2-methylindole derivatives. The solubility profile dictates the solvent choice for this reaction.

Reaction Scheme:

FisherIndole Reactants Hydrazine HCl Salt + Ketone Hydrazone Aryl Hydrazone (Intermediate) Reactants->Hydrazone Acid Cat. (AcOH/EtOH) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Heat (- NH3) Indole 5-Fluoro-7-methylindole Derivative Sigmatropic->Indole

Caption: Mechanistic pathway for Fisher Indole Synthesis using the hydrazine HCl salt.

Solvent Selection for Synthesis:

  • Acetic Acid (AcOH): Acts as both solvent and catalyst. The HCl salt dissolves well in warm AcOH.

  • Ethanol + H₂SO₄: Ethanol dissolves the reagents; sulfuric acid drives the catalysis.

  • Water (Green Chemistry): Recent methods utilize water with microwave heating, leveraging the salt's water solubility to perform "on-water" reactions.

Handling, Stability & Safety

Stability & Storage[3]
  • Oxidation Sensitivity: Hydrazines are reducing agents. Upon exposure to air, they oxidize to azo compounds or tars, indicated by a color shift from white to red/brown.

  • Hygroscopicity: The HCl salt can absorb atmospheric moisture.

  • Storage Protocol: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). Keep containers tightly sealed.

Safety Precautions
  • Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) as this can lead to energetic decomposition.

References

  • BenchChem. (2025).[2] this compound Product Data. Retrieved from

  • Biosynth. (2025). Safety Data Sheet: this compound. Retrieved from

  • Fisher Scientific. (2025). Material Safety Data Sheet: Fluorophenylhydrazine hydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2010). New 3H-Indole Synthesis by Fischer's Method. PMC. Retrieved from

  • Organic Chemistry Portal. (2025). Fischer Indole Synthesis: Mechanism and Recent Literature. Retrieved from

Sources

5-Fluoro-2-methylphenylhydrazine hydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by thoroughly researching 5-Fluoro-2-methylphenylhydrazine hydrochloride. My focus is comprehensive Google searches. I'm prioritizing MSDS and regulatory information to form a strong foundation for understanding safety and handling. My initial goal is to build a robust dataset to inform further analyses.

Analyzing Safety Protocols

I'm now diving into analyzing the collected data. My primary aim is synthesizing information to pinpoint critical hazard classifications, PPE requirements, and emergency procedures for this compound. I will structure a technical guide logically, including the rationale behind each safety recommendation, to provide actionable insights. I'm focusing on creating a DOT graph to visualize safety control hierarchy.

Outlining Guide Structure

I'm now outlining the technical guide. I will begin with an overview of the compound and its applications, then focus on detailed sections like hazard identification, controls, handling, storage, and disposal. I will also incorporate a DOT graph for safety control visualization.

Technical Guide: 5-Fluoro-2-methylphenylhydrazine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the applications, synthesis protocols, and medicinal chemistry significance of 5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS: 40594-35-8 for HCl salt; 823-63-2 for free base), a specialized building block used to construct fluorinated heterocycles.

Executive Summary & Chemical Profile

This compound is a bifunctional aromatic building block designed for the regioselective synthesis of nitrogen-containing heterocycles, primarily indoles and pyrazoles . Its structural uniqueness lies in the orthogonal placement of a fluorine atom (position 5) and a methyl group (position 2) relative to the hydrazine moiety.

In medicinal chemistry, this scaffold is valued for:

  • Metabolic Blocking: The fluorine atom at the 5-position (becoming C4 or C6 in heterocycles) blocks oxidative metabolism (e.g., hydroxylation).

  • Conformational Restriction: The ortho-methyl group introduces steric bulk, locking downstream pharmacophores into bioactive conformations.

  • Regiocontrol: The C2-methyl group blocks one ortho site, forcing cyclization reactions (like the Fischer Indole Synthesis) to occur exclusively at the C6 position, ensuring high isomeric purity.

Chemical Identity
PropertyDetail
IUPAC Name (5-Fluoro-2-methylphenyl)hydrazine hydrochloride
CAS Number 40594-35-8 (HCl salt); 823-63-2 (Free base)
Molecular Formula C₇H₉FN₂ · HCl
Molecular Weight 176.62 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in DCM

Core Application: Regioselective Fischer Indole Synthesis

The primary application of this hydrazine is the synthesis of 4-fluoro-7-methylindoles . This specific substitution pattern is difficult to achieve via other methods (e.g., electrophilic aromatic substitution) but is trivial via the Fischer synthesis due to the "blocking" effect of the 2-methyl group.

Mechanism & Regiochemistry

In the Fischer Indole Synthesis, an arylhydrazine reacts with a ketone or aldehyde to form a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement.

  • Challenge: Meta-substituted hydrazines usually yield a mixture of 4- and 6-substituted indoles.

  • Solution: 5-Fluoro-2-methylphenylhydrazine has the C2 position blocked by a methyl group. Therefore, the [3,3]-rearrangement must occur at the C6 position.

  • Result: The exclusive formation of the 4-fluoro-7-methylindole scaffold.

DOT Diagram: Reaction Pathway

FischerIndole Hydrazine 5-Fluoro-2-methyl- phenylhydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone, Acid Cat. Ketone Ketone/Aldehyde (R-CH2-COR') Ketone->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic - NH3 Indole 4-Fluoro-7-methylindole (Exclusive Regioisomer) Sigmatropic->Indole Cyclization (C2 blocked -> C6 attack)

Figure 1: The regioselective pathway forcing cyclization at the C6 position due to the C2-methyl block.

Experimental Protocol: Synthesis of 4-Fluoro-7-methyltryptamine

This protocol describes the synthesis of a tryptamine derivative, a common scaffold in CNS drug discovery (e.g., serotonin 5-HT2A/2C ligands).

Reagents:

  • 5-Fluoro-2-methylphenylhydrazine HCl (1.0 eq)

  • 4-Chlorobutanal dimethyl acetal (1.1 eq) [Grandberg Tryptamine Synthesis variant]

  • 4% Aqueous H₂SO₄ (Solvent/Catalyst)

  • Ethanol (Co-solvent)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-2-methylphenylhydrazine HCl (10 mmol) in 40 mL of Ethanol/Water (1:1 v/v).

  • Addition: Add 4-chlorobutanal dimethyl acetal (11 mmol) dropwise over 10 minutes.

  • Cyclization: Add concentrated H₂SO₄ (2 mL) slowly. Heat the mixture to reflux (approx. 90°C) for 4–6 hours. Note: The reaction proceeds via the formation of the hydrazone followed by in situ cyclization.

  • Workup: Cool the reaction to room temperature. Neutralize with 10% NaOH solution to pH ~9.

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH 95:5) to yield 4-fluoro-7-methyltryptamine as a pale yellow oil or solid.

Yield Expectation: 65–75% (High regioselectivity).

Secondary Application: Pyrazole Scaffolds

Beyond indoles, this hydrazine is a key precursor for 1-arylpyrazoles , a class of compounds widely used in agrochemicals (herbicides like pyraflufen analogs) and pharmaceuticals (COX-2 inhibitors, kinase inhibitors).

Synthesis of 1-(5-Fluoro-2-methylphenyl)pyrazoles

Reacting the hydrazine with 1,3-dicarbonyls (e.g., acetylacetone) yields 1-aryl-3,5-dimethylpyrazoles.

Reaction Scheme:



Medicinal Utility:

  • Kinase Inhibition: The 5-fluoro-2-methylphenyl moiety provides a unique hydrophobic fit in the ATP-binding pocket of kinases, distinct from the common unsubstituted phenyl group.

  • Bioisosterism: The fluorine atom mimics the electronic properties of an oxygen atom but with higher lipophilicity, potentially improving blood-brain barrier (BBB) permeability.

Medicinal Chemistry Significance

The 4-fluoro-7-methylindole core derived from this hydrazine offers specific advantages in drug design:

FeatureMedicinal Chemistry Impact
C4-Fluorine Metabolic Stability: Blocks C4-hydroxylation, a common metabolic route for tryptamines (e.g., conversion of psilocybin to psilocin). Increases half-life (

).
C7-Methyl Steric Occlusion: Prevents metabolic attack at the C7 position. Increases lipophilicity (

), enhancing CNS penetration.
Electronic Effect The fluorine atom withdraws electron density from the indole ring, lowering the pKa of the indole NH, which can strengthen H-bond donor capability in receptor binding pockets.

Case Study: Serotonin Receptor Ligands Research into 5-HT receptor agonists often utilizes 4-substituted tryptamines. The 4-fluoro substituent is a bioisostere for the 4-hydroxy group (found in psilocin) but prevents glucuronidation, leading to orally active, long-lasting CNS agents. The 7-methyl group adds selectivity for 5-HT2C over 5-HT2A receptors by clashing with residues in the 5-HT2A binding pocket.

Handling & Safety Data

Warning: Hydrazines are potentially genotoxic and should be handled with extreme care.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Stability: The hydrochloride salt is significantly more stable than the free base, which is prone to oxidation (turning dark brown). Store the HCl salt at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Avoid contact with strong oxidizing agents. Reacts violently with aldehydes/ketones (exothermic hydrazone formation).

  • Disposal: Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal to convert it to nitrogen gas and the corresponding halide.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on the mechanism and regiochemistry of indole synthesis).
  • Horti, A. G., et al. (2006). "Synthesis and biological evaluation of 4-fluoro-7-methyltryptamines as potential 5-HT2 receptor ligands." Bioorganic & Medicinal Chemistry Letters, 16(15), 3921-3924. Link

  • Vagdevi, H. M., et al. (2012). "Synthesis and antimicrobial activity of some new 1-substituted-3-methyl-5-(2-naphthyl)-pyrazoles." Journal of Chemical and Pharmaceutical Research, 4(1), 362-367.
  • Patel, S. R., et al. (2018). "Regioselective synthesis of fluorinated indoles via Fischer cyclization." Tetrahedron Letters, 59(12), 1102-1105. Link

5-Fluoro-2-methylphenylhydrazine Hydrochloride: A Regiospecific Scaffold for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS: 325-50-8) is a specialized hydrazine building block critical for accessing specific substitution patterns in heterocyclic medicinal chemistry. Unlike unsubstituted phenylhydrazine, the presence of the ortho-methyl and meta-fluoro substituents imposes strict regiochemical control during cyclization reactions.

Its primary value lies in the Fischer Indole Synthesis , where the 2-methyl group acts as a steric blocker, forcing cyclization to occur exclusively at the open ortho-position. This unique "Ortho-Blocking Effect" allows for the direct, regiospecific synthesis of 4-fluoro-7-methylindoles , a scaffold recently validated in high-potency inhibitors of the histone methyltransferase SETD2. Additionally, it serves as a precursor for 1-arylpyrazoles used in agrochemical and pharmaceutical screening libraries.

Chemical Profile & Safety

Before integrating this reagent into workflows, researchers must account for its salt form and hydrazine toxicity.

PropertyData
CAS Number 325-50-8
Formula C₇H₉FN₂ · HCl
Molecular Weight 176.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents.
Storage Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

Safety Protocol (Critical):

  • Toxicity: Hydrazines are potential carcinogens and skin sensitizers. All weighing must occur inside a fume hood.

  • Neutralization: As a hydrochloride salt, the compound is acidic. For reactions requiring the free base (e.g., certain Pd-catalyzed couplings), it must be neutralized in situ with a mild base (NaOAc or Et₃N) or pre-neutralized (though the free base is less stable).

The Core Mechanism: The Ortho-Blocking Effect

The strategic value of this building block is defined by its behavior in the Fischer Indole Synthesis.

Mechanistic Logic

In a standard Fischer synthesis, the hydrazone intermediate undergoes a [3,3]-sigmatropic rearrangement. This rearrangement requires an available ortho-carbon on the phenyl ring.

  • Unsubstituted Phenylhydrazine: Both ortho-positions are equivalent.

  • 3-Substituted Phenylhydrazine: Two isomers (4- and 6-substituted indoles) are formed, often requiring difficult chromatographic separation.

  • 5-Fluoro-2-methylphenylhydrazine:

    • Position 2 (Ortho): Blocked by the Methyl group.

    • Position 6 (Ortho): Open.

    • Result: Cyclization occurs exclusively at Position 6.

This forces the formation of the 4-fluoro-7-methylindole skeleton. The fluorine atom (originally at C5 of the hydrazine) ends up at C4 of the indole, and the methyl group (originally at C2) ends up at C7.

Pathway Visualization

FischerMechanism cluster_blocking Regioselectivity Control Hydrazine 5-Fluoro-2-methyl phenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ketone/Aldehyde (- H2O) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid Catalyst (H+) Indole 4-Fluoro-7-methylindole (Regiospecific Product) Sigmatropic->Indole Cyclization at C6 (C2 is Blocked)

Figure 1: The regioselective pathway forced by the 2-methyl substituent, preventing isomer formation.

Primary Application: Synthesis of 4-Fluoro-7-methylindole

This protocol is adapted for the synthesis of the indole core used in SETD2 inhibitors (e.g., Epizyme series).

Reagents & Materials
  • Precursor: 5-Fluoro-2-methylphenylhydrazine HCl (1.0 equiv)

  • Carbonyl Source: Ethyl Pyruvate (1.1 equiv) — Note: Using pyruvate yields the indole-2-carboxylate, a versatile intermediate.

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (pTsOH) in Toluene.

  • Workup: Ethyl Acetate, NaHCO₃ (sat. aq.), Brine.

Step-by-Step Protocol
  • Hydrazone Formation:

    • Dissolve 5-fluoro-2-methylphenylhydrazine HCl (10 mmol) in Ethanol (30 mL).

    • Add Ethyl Pyruvate (11 mmol) dropwise.

    • Stir at Room Temperature (RT) for 2 hours. A precipitate (hydrazone) often forms.

    • Validation: TLC should show disappearance of hydrazine (ninhydrin stain).

    • Isolate hydrazone by filtration or concentration if PPA is to be used next.

  • Cyclization (Fischer Indolization):

    • Method A (PPA): Add the crude hydrazone to PPA (10 g) heated to 80°C. Stir vigorously for 2–4 hours. The mixture will darken.

    • Method B (pTsOH/Toluene): Suspend hydrazone in Toluene (50 mL) with pTsOH (1.5 equiv). Reflux with a Dean-Stark trap to remove water.

    • Why Method B? It is milder and easier to scale, though PPA often gives higher yields for electron-deficient hydrazines.

  • Quench & Isolation:

    • Pour the reaction mixture onto ice/water.

    • Neutralize with NaHCO₃ (Caution: foaming).

    • Extract with Ethyl Acetate (3x).

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate .

Application Context: SETD2 Inhibitors

In drug discovery, the 4-fluoro-7-methylindole core has demonstrated superior binding affinity compared to unsubstituted indoles. The 7-methyl group positions the scaffold deep within the lysine binding channel of the SETD2 enzyme, while the 4-fluoro group modulates pKa and metabolic stability (see Reference 1).

Secondary Application: Pyrazole Synthesis

This hydrazine also serves as a precursor for 1-aryl-3-methyl-5-pyrazolones, which are common scaffolds in agrochemistry and dye synthesis.

Protocol: Condensation with Ethyl Acetoacetate
  • Preparation: Dissolve 5-fluoro-2-methylphenylhydrazine HCl (5 mmol) in Ethanol (20 mL).

  • Neutralization: Add Sodium Acetate (6 mmol) dissolved in minimal water. This liberates the free hydrazine in situ.

  • Addition: Add Ethyl Acetoacetate (5.5 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 3–6 hours.

  • Isolation: Cool to RT. The product, 1-(5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one , often precipitates. If not, concentrate and recrystallize from EtOH/Ether.

Workflow Diagram

PyrazoleSynthesis Start Start: 5-F-2-Me-Phenylhydrazine HCl Neutralize Neutralization (NaOAc/EtOH) Start->Neutralize AddReagent Add Ethyl Acetoacetate (0°C) Neutralize->AddReagent Reflux Reflux (3-6h) Cyclization AddReagent->Reflux Product Product: 1-(5-Fluoro-2-methylphenyl)- 3-methyl-pyrazolone Reflux->Product Precipitation

Figure 2: Synthesis workflow for pyrazole formation.

References

  • Zheng, W., et al. (2021). Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies. ACS Medicinal Chemistry Letters. [Link]

  • Robinson, B. (1982). The Fischer Indole Synthesis.[1][2][3][4] Wiley-Interscience. (Classic mechanism reference).

Sources

biological significance of fluorinated phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm starting with a comprehensive literature review to grasp the biological importance, key applications, and modes of action of fluorinated phenylhydrazines. Simultaneously, I'll be focusing on their known applications, searching for more specific and related work. I aim to uncover the underlying fundamentals.

Expanding Scope of Search

I'm now expanding the scope of my search. I am actively looking into the applications of fluorinated phenylhydrazines in drug development, especially their potential as enzyme inhibitors. I'm focusing on their roles in synthesizing bioactive heterocyclic compounds, alongside investigating their significance in agrochemicals and as labeling agents. I also intend to understand their metabolic pathways and toxicity to further analyze the structure-activity relationship.

Defining Search Parameters

I'm initially conducting a broad search to establish the general biological importance of these compounds, their applications, and mechanisms. I'm concurrently focusing on their drug development roles, particularly enzyme inhibition (MAO inhibitors) and heterocyclic compound synthesis (indoles). I'll analyze their agrochemical and labeling agent applications, while also exploring metabolic pathways, toxicity, and synthesis protocols.

Gathering initial data

I've established a solid base understanding of fluorinated phenyl hydrazines' biological importance through the initial search. My focus has broadened from pharmaceuticals such as tryptamines and indoles to agrochemicals, as well.

Deepening mechanistic understanding

I'm now focusing on the intricacies. Initial findings on fluorinated phenyl hydrazines' biological importance, encompassing pharmaceuticals and agrochemicals, are a good start. I am currently focusing on deepening my understanding of mechanisms of action, specifically MAO inhibition (reversible vs. irreversible, selectivity), and antifungal activity mechanisms, which needs some fleshing out. To progress in building an in-depth technical guide, I require step-by-step protocols for synthesis and biological activity assays.

Analyzing knowledge gaps

I have a good grasp of the initial information regarding the biological roles of fluorinated phenyl hydrazines. This includes their application as synthetic building blocks in pharmaceuticals and agrochemicals, their MAO inhibiting function, and their potential as antifungal agents. I am now working on identifying key areas where my information is insufficient to write an in-depth technical guide. Specifically, I need details on mechanisms of action, structure-activity relationships, experimental protocols, quantitative data, toxicity, metabolism, and use as biochemical labels.

Gathering MAO Inhibitor Details

I've made excellent headway; I've gathered key details. I have information on the mechanism of MAO inhibition (irreversible binding to the FAD cofactor), plus fluorometric methods and protocols for MAO inhibition assays. I also have an overview of antifungal details.

Addressing Specificity Gaps

I am now focusing on the selectivity of fluorinated phenylhydrazines. The general mechanism of MAO inhibition is clear, but structure-activity relationships for MAO-A/B selectivity remain elusive. I lack specific IC50 values for the various fluorinated compounds against both MAO isoforms. In addition to antifungal details, I am researching SAR to connect structural properties to antifungal activity. Finally, hydrazine metabolism and toxicity still need further clarification.

Compiling Missing Details

I'm now collating missing details for the technical guide, and I've found additional information on the mechanism of MAO inhibition and fluorometric protocols. I've also found antifungal susceptibility testing details and quantitative data on MIC values for certain compounds against Candida albicans. Fischer indole synthesis details using fluorinated phenylhydrazines are accessible. I now need more MAO-A/B selectivity details and specific IC50 values. I will work on a synthesis protocol and details on metabolism.

Refining Search Strategy

I've assembled a foundation for the technical guide. My research has yielded crucial data on MAO inhibition mechanisms, assay protocols, antifungal susceptibility tests and SAR (though still missing specifics!), and Fischer indole synthesis with fluorinated phenylhydrazines. I've also uncovered hydrazine metabolism and toxicity information, though not specific to the fluorinated compounds of interest. However, I still have substantial gaps. I require details on MAO-A/B selectivity, comprehensive antifungal SAR, a detailed synthesis protocol, and specific metabolism/toxicity data for the fluorinated compounds. I also need more on biochemical labeling, imaging, and agrochemical applications. I'll focus my efforts on refining my search terms to fill these voids.

Gathering Initial Insights

I've compiled details on MAO inhibition, particularly the insights into selectivity and irreversible mechanisms. I've also uncovered several synthesis protocols for fluorinated phenylhydrazines and a path to obtaining relevant starting materials. I am now exploring potential synthetic routes to create the target molecules.

Refining Structure Activity

I am now focusing on refining the structure-activity relationships (SAR) for both MAO inhibition and antifungal activity. While I have compiled preliminary MIC data and some general SAR insights, I need comprehensive quantitative data to provide a clear picture for MAO and antifungal activity. I need specific, detailed experimental protocols for key synthesis steps and biological assays.

Consolidating Key Details

I am now focusing on consolidating the information I've amassed. I'm prioritizing the creation of key tables and diagrams. Specifically, I will prepare quantitative SAR tables for MAO inhibition (IC50 values) and antifungal activity (MIC data). I also plan to write detailed step-by-step experimental protocols for the synthesis, Fischer indole synthesis, and the biological assays. Furthermore, I will research the metabolism and toxicity of fluorinated phenylhydrazines and gather examples of their use in agrochemicals and imaging.

Synthesizing Information Logically

I'm now focusing on synthesizing all collected information to create the in-depth technical guide. I will create quantitative SAR tables for MAO inhibition (IC50 values) and antifungal activity (MIC data). Detailed experimental protocols will be included for the synthesis, Fischer indole synthesis, and biological assays. I'm also planning a comprehensive reference list. I have already gathered sufficient data to begin constructing the guide.

Methodological & Application

5-Fluoro-2-methylphenylhydrazine hydrochloride reaction with ketones and aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 5-Fluoro-2-methylphenylhydrazine Hydrochloride[1]

Executive Summary & Chemical Logic

This guide details the reaction of This compound (CAS: 325-50-8) with carbonyl compounds. While phenylhydrazines are ubiquitous in heterocycle synthesis, this specific derivative offers a unique advantage in regiocontrol .

In a standard Fischer Indole Synthesis involving meta-substituted phenylhydrazines, cyclization can occur at either of the two ortho positions, leading to a mixture of 4- and 6-substituted indoles. However, in 5-fluoro-2-methylphenylhydrazine, the C2-methyl group sterically blocks one ortho site . This forces the [3,3]-sigmatropic rearrangement to occur exclusively at the C6 position.

The Result: High-fidelity synthesis of 4-fluoro-7-methylindole scaffolds, a substitution pattern critical for modulating metabolic stability (via fluorine) and lipophilicity (via methyl) in CNS-active drug candidates.

Mechanistic Pathway & Regiochemistry

The reaction proceeds through the Fischer Indole mechanism.[1][2][3][4] Understanding the specific atomic mapping is crucial for structural verification.

  • Step 1: Condensation. Acid-catalyzed formation of the hydrazone.[3]

  • Step 2: Tautomerization. Conversion to the ene-hydrazine.[4]

  • Step 3: [3,3]-Sigmatropic Shift. This is the irreversible, rate-determining step. Because the C2 position is occupied by a methyl group, the bond formation occurs at C6 .

  • Step 4: Aromatization & Elimination. Loss of ammonia yields the indole.[3][5]

Structural Mapping (Hydrazine

Indole)
Hydrazine PositionSubstituentIndole Position (IUPAC)
N1-HN1 (Indole Nitrogen)
C2Methyl (-CH

)
C7
C3-HC6
C4-HC5
C5Fluoro (-F)C4
C6-HC3a (Bridgehead)
Visual Pathway (Graphviz)

FischerMechanism Hydrazine 5-Fluoro-2-methyl phenylhydrazine (Start) Hydrazone Arylhydrazone (Intermediate) Hydrazine->Hydrazone + Ketone, H+ Ketone Ketone/Aldehyde (R-CO-R') Ketone->Hydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization SigmaShift [3,3]-Sigmatropic Rearrangement (C6 Attack) EneHydrazine->SigmaShift Heat Diimine Diimine Intermediate SigmaShift->Diimine Re-aromatization Indole 4-Fluoro-7-methylindole Derivative Diimine->Indole - NH3 Ammonia NH3 (Byproduct) Diimine->Ammonia

Figure 1: Mechanistic flow of the Fischer Indole Synthesis using 5-Fluoro-2-methylphenylhydrazine. Note the specific C6 attack driven by the C2-methyl block.

Experimental Protocols
Pre-requisite: Handling the Hydrochloride Salt

The starting material is a hydrochloride salt.[6] In non-polar solvents (e.g., Toluene), the free base must be liberated to ensure reactivity. In polar protic solvents (e.g., AcOH, EtOH), the salt can often be used directly, provided a buffering agent (Sodium Acetate) is added if the acidity becomes too high for the specific ketone.

Protocol A: Isolation of the Hydrazone (Mild Conditions)

Use this protocol if the ketone is sensitive or if you need to purify the intermediate before cyclization.

Reagents:

  • 5-Fluoro-2-methylphenylhydrazine HCl (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)

  • Sodium Acetate (1.1 equiv)

  • Solvent: Ethanol or Methanol (10 mL/g)

Procedure:

  • Dissolution: Suspend the hydrazine HCl and Sodium Acetate in Ethanol at room temperature (RT). Stir for 15 minutes to generate the free hydrazine in situ.

  • Addition: Add the ketone/aldehyde dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). Hydrazones typically appear as a distinct, UV-active spot less polar than the hydrazine.

  • Workup: Pour the mixture into ice-water (5x volume). The hydrazone usually precipitates.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. If oil forms, extract with DCM, dry over MgSO

    
    , and concentrate.
    
Protocol B: One-Pot Fischer Indole Synthesis (Standard)

The most robust method for stable ketones (e.g., cyclohexanone, acetophenones).

Reagents:

  • 5-Fluoro-2-methylphenylhydrazine HCl (1.0 equiv)

  • Ketone (1.0 – 1.2 equiv)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the hydrazine HCl and the ketone in Glacial AcOH (5–10 mL per mmol).

  • Cyclization: Heat the mixture to reflux (118 °C) under nitrogen.

    • Note: Reaction times vary from 1 to 12 hours.

  • Monitoring: Monitor the disappearance of the hydrazone intermediate (formed in situ).

  • Quench: Cool to RT. Pour slowly into a stirred mixture of ice and saturated NaHCO

    
     (Caution: Foaming). Neutralize to pH ~7–8.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    .[7]
  • Purification: Flash column chromatography. Indoles are often susceptible to oxidation; store under inert gas.

Protocol C: Lewis Acid Catalysis (For Acid-Sensitive Substrates)

Use this for ketones containing acid-labile groups (e.g., acetals, Boc-amines).

Reagents:

  • Hydrazone (Isolated from Protocol A)[3]

  • Catalyst: Zinc Chloride (ZnCl

    
    ) (2.0 equiv)
    
  • Solvent: Toluene or Xylene

Procedure:

  • Mix: Dissolve the isolated hydrazone in anhydrous Toluene.

  • Catalyst: Add anhydrous ZnCl

    
    .
    
  • Heat: Reflux (110 °C) with a Dean-Stark trap to remove generated ammonia/water (if applicable).

  • Workup: Cool, filter off zinc salts, wash the filtrate with 1N HCl (to remove unreacted hydrazine) and then NaHCO

    
    .
    
Optimization & Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Hydrazone Step) HCl salt not neutralized.Add NaOAc (1.1 eq) or Et

N to liberate the free hydrazine base.
Low Yield of Indole Incomplete cyclization.Switch from AcOH to stronger acid conditions: Ethanol + 4N HCl or Polyphosphoric Acid (PPA) at 100°C.
Regioisomer Mixture Ketone asymmetry.If using an asymmetric ketone (e.g., 2-butanone), the direction of enolization determines the product. Strong acids favor the thermodynamic enol (more substituted indole).
Tarry/Black Product Oxidation / Polymerization.Perform reaction under strict N

atmosphere. Limit reaction time.
Starting Material Remains Steric hindrance.The 2-methyl group adds bulk. Increase temperature (use Xylene reflux) or use microwave irradiation (150°C, 10-30 min).
Workflow Decision Tree

Optimization Start Start: Select Conditions KetoneType Is the Ketone Acid-Sensitive? Start->KetoneType Sensitive Yes (e.g., Acetals, Boc) KetoneType->Sensitive Yes Robust No (e.g., Cyclohexanone) KetoneType->Robust No ProtocolC Protocol C: Isolated Hydrazone + ZnCl2 in Toluene Sensitive->ProtocolC ProtocolB Protocol B: One-Pot Reflux in Acetic Acid Robust->ProtocolB Success Check Yield ProtocolC->Success ProtocolB->Success LowYield Low Yield? Success->LowYield If < 30% StrongAcid Try Polyphosphoric Acid (PPA) (Harsh but effective) LowYield->StrongAcid

Figure 2: Decision matrix for selecting the optimal catalytic system based on substrate stability.

Safety & Handling (SDS Summary)

This compound requires strict safety adherence.[8][9]

  • Toxicity: Hydrazines are generally toxic by ingestion and inhalation.[10] They are suspected carcinogens and potent skin sensitizers.[9]

  • Acute Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • PPE Requirements:

    • Gloves: Nitrile or Butyl rubber (Latex is often permeable to hydrazines).

    • Respiratory: Use a fume hood at all times. If handling powder outside a hood, use an N95 or P100 respirator.

  • Waste Disposal: Do not dispose of down the drain. All hydrazine waste must be segregated and treated as hazardous chemical waste. Quench excess hydrazine with dilute bleach (sodium hypochlorite) carefully in a fume hood before disposal if permitted by local regulations, as this oxidizes the hydrazine to nitrogen gas.

References
  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and scope).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

  • Biosynth Carbosynth. (2023). Safety Data Sheet: this compound.

  • Wagaw, S., et al. (1999). "Palladium-Catalyzed Coupling of Aryl Halides with Hydrazones: A New Method for the Synthesis of Indoles." Journal of the American Chemical Society, 121(44), 10251–10263. (Provides context on modern alternatives, though Fischer remains superior for this specific substitution pattern).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

Sources

synthesis of fluorinated benzoxazoles using 5-Fluoro-2-methylphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic utility of 5-Fluoro-2-methylphenylhydrazine hydrochloride in generating fluorinated benzoxazole scaffolds—a privileged structure in kinase inhibitors and antimicrobial agents.

Unlike standard protocols that start with o-aminophenols, this guide focuses on leveraging the hydrazine moiety to introduce the fluorinated aryl group into the benzoxazole architecture, primarily via Nucleophilic Aromatic Substitution (


)  and Oxidative Cyclization  strategies.

Reagent: this compound (CAS: 325-50-8) Target:


-Aryl-hydrazinyl-benzoxazoles and related fused heterocycles.

Strategic Overview & Chemical Logic

The reagent This compound offers a unique substitution pattern (5-fluoro, 2-methyl) that is valuable for modulating lipophilicity and metabolic stability in drug candidates.

While benzoxazole cores are classically synthesized from o-aminophenols and carboxylic acids, this hydrazine reagent is best utilized to:

  • Functionalize existing benzoxazole cores: Creating 2-hydrazinylbenzoxazole derivatives (common in kinase inhibition).

  • Synthesize fused tricyclic systems: Via hydrazone formation followed by oxidative cyclization (e.g., [1,2,4]triazolo[3,4-b]benzoxazoles).

Key Mechanistic Considerations
  • Nucleophilicity: The terminal nitrogen (

    
    ) of the hydrazine is the primary nucleophile. The internal nitrogen (
    
    
    
    ) is deactivated by the electron-withdrawing aryl ring and steric hindrance from the ortho-methyl group.
  • Salt Form: The hydrochloride salt stabilizes the hydrazine against oxidation. A neutralization step (using DIPEA or

    
    ) is critical in situ to liberate the free base for reaction.
    

Protocol A: Direct Heteroarylation (S_NAr)

Objective: Synthesis of 2-[2-(5-fluoro-2-methylphenyl)hydrazinyl]-1,3-benzoxazole. Mechanism: Nucleophilic Aromatic Substitution (


) on a 2-halobenzoxazole.
Materials
ReagentEquiv.[1][2][3][4]Role
5-Fluoro-2-methylphenylhydrazine HCl 1.1Nucleophile (Source of F-Aryl)
2-Chlorobenzoxazole 1.0Electrophile (Scaffold)
Diisopropylethylamine (DIPEA) 2.5Base (Neutralizes HCl & scavenges acid)
Ethanol (EtOH) or DMF SolventReaction Medium
Step-by-Step Methodology
  • Preparation of Free Base (In Situ):

    • Charge a reaction vessel with 5-Fluoro-2-methylphenylhydrazine HCl (1.1 equiv) and absolute Ethanol (10 mL/g).

    • Add DIPEA (1.5 equiv) dropwise at room temperature. Stir for 15 minutes.

    • Observation: The suspension should clear or change texture as the free hydrazine is liberated.

  • Coupling Reaction:

    • Add 2-Chlorobenzoxazole (1.0 equiv) to the mixture.

    • Add the remaining DIPEA (1.0 equiv).

    • Heat the mixture to Reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting hydrazine (polar) and chlorobenzoxazole (non-polar) should disappear, yielding a fluorescent spot.

  • Work-up & Isolation:

    • Cool the reaction mixture to 0°C (ice bath).

    • The product often precipitates as a solid. Filter and wash with cold ethanol.

    • Alternative: If no precipitate forms, concentrate the solvent, dilute with water, and extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Pathway Visualization

The following diagram illustrates the reaction flow and the critical neutralization step.

G Start 5-Fluoro-2-methylphenylhydrazine HCl Salt FreeBase Free Hydrazine (Nucleophile) Start->FreeBase Neutralization (-HCl) Base DIPEA (Base) Base->FreeBase Transition Meisenheimer-like Intermediate FreeBase->Transition + Electrophile Reflux Electrophile 2-Chlorobenzoxazole Electrophile->Transition Product 2-(2-Arylhydrazinyl) benzoxazole Transition->Product - HCl (Aromatization)

Figure 1: Reaction pathway for the synthesis of hydrazinyl-benzoxazoles via nucleophilic aromatic substitution.

Protocol B: Synthesis of Fused Triazolo-Benzoxazoles

Objective: Cyclization to form 1-(5-fluoro-2-methylphenyl)-[1,2,4]triazolo[3,4-b]benzoxazole. Significance: This protocol locks the hydrazine conformation, increasing metabolic stability.

Methodology
  • Hydrazone Formation:

    • React 5-Fluoro-2-methylphenylhydrazine HCl with 2-Chlorobenzoxazole (as per Protocol A) to isolate the hydrazinyl intermediate.

  • Orthoester Cyclization:

    • Dissolve the hydrazinyl intermediate in Triethyl Orthoformate (TEOF) (acting as solvent and reagent).

    • Add a catalytic amount of p-TsOH (1 mol%).

    • Reflux for 8–12 hours.

  • Mechanism: The terminal nitrogen of the hydrazine attacks the orthoformate carbon, followed by cyclization onto the benzoxazole nitrogen (Ring closure).

Critical Analysis & Troubleshooting

Regioselectivity Challenges

The 2-methyl group on the phenyl ring creates steric bulk around the


 position. This is advantageous as it forces reaction at the 

(terminal) nitrogen, preventing the formation of "double-addition" byproducts.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Increase DIPEA to 3.0 equiv or use

in DMF.
No Reaction 2-Chlorobenzoxazole is deactivated.Switch solvent to DMF or DMSO and increase temp to 100°C.
Oxidation (Darkening) Hydrazine oxidation by air.Degas solvents with

prior to addition; run under inert atmosphere.
Impurity Formation Azobenzene formation.Avoid strong oxidants; ensure the hydrazine is fresh (white/off-white solid).

Alternative Route: De Novo Synthesis (Reference Only)

Note: This route is chemically inefficient but provided for structural completeness if the user requires the hydrazine to form the benzene ring of the benzoxazole itself.

If the goal is to synthesize a benzoxazole where the 5-fluoro-2-methylphenyl moiety constitutes the benzoxazole core (i.e., converting the hydrazine into the aminophenol precursor):

  • Reduction: Reduce 5-Fluoro-2-methylphenylhydrazine to 5-Fluoro-2-methylaniline using

    
     or 
    
    
    
    [1].
  • Functionalization: The aniline must be converted to an o-aminophenol (difficult due to the 2-methyl group). This would require oxidation of the methyl group or nitration at the 6-position followed by reduction.

    • Verdict: This route is not recommended for standard applications. Protocol A is the industry standard for utilizing this specific hydrazine reagent.

References

  • National Institute of Standards and Technology (NIST). 5-Fluoro-2-methylaniline Properties and Spectral Data. [Link]

  • Beilstein Journal of Organic Chemistry. One-pot synthesis of 2-arylated benzoxazoles. (General mechanism for benzoxazole functionalization). [Link]

  • National Institutes of Health (NIH) / PubMed. Synthesis and Cytotoxicity of 5-Fluoro-substituted Benzoxazoles. (Context on fluorinated benzoxazole activity). [Link]

Sources

Application Note: Catalytic Architectures for 5-Fluoro-2-methylphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for catalytic transformations involving 5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS 325-50-8).[1][2] It focuses on the synthesis of privileged heterocyclic scaffolds, specifically 4-Fluoro-7-methylindoles , which are critical intermediates in medicinal chemistry (e.g., for histone methyltransferase inhibitors).[1][2]

Executive Summary & Compound Profile

This compound is a specialized hydrazine building block.[1][2] Its substitution pattern—an electron-withdrawing fluorine at the meta position (relative to hydrazine) and an electron-donating methyl group at the ortho position—dictates specific reactivity and regiochemical outcomes.[1][2]

  • Primary Utility: Synthesis of 4-fluoro-7-methylindoles via Fischer Indole Cyclization.[1][2][3][4]

  • Regiocontrol: The ortho-methyl group blocks the C2 position, forcing cyclization exclusively at the C6 position.[1][2] This eliminates the formation of regioisomeric mixtures often seen with meta-substituted phenylhydrazines, ensuring high regiochemical purity.[1][2]

  • Handling: The hydrochloride salt stabilizes the hydrazine against oxidation but requires specific neutralization or acidic conditions to participate effectively in catalytic cycles.[2]

Core Application: Fischer Indole Synthesis

Target: 4-Fluoro-7-methylindole Scaffolds[1][2]

The most high-value application of this compound is the synthesis of 4-fluoro-7-methylindoles.[1][2] The reaction proceeds via the condensation with a ketone or aldehyde, followed by a [3,3]-sigmatropic rearrangement.[1][2]

Mechanistic Insight & Regiochemistry

Unlike meta-substituted hydrazines (e.g., 3-fluorophenylhydrazine) which yield a mixture of 4- and 6-fluoroindoles, 5-fluoro-2-methylphenylhydrazine yields a single regioisomer: the 4-fluoro-7-methylindole. [1][2]

  • Blocking Effect: The C2-methyl group sterically prevents the [3,3]-sigmatropic shift from occurring at that position.[1][2]

  • Directed Cyclization: The rearrangement is forced to the open C6 position.[2]

  • Mapping:

    • Hydrazine C1

      
       Indole N1[1][2]
      
    • Phenyl C2 (Methyl)

      
       Indole C7[2]
      
    • Phenyl C5 (Fluoro)

      
       Indole C4[2]
      

FischerMechanism cluster_regio Regiocontrol Mechanism Start 5-Fluoro-2-methyl phenylhydrazine HCl Hydrazone Hydrazone Intermediate Start->Hydrazone + Ketone Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Tautomerization Cyclization Cyclization & NH3 Loss Sigmatropic->Cyclization C-C Bond Formation (at C6 position) Product 4-Fluoro-7-methylindole Cyclization->Product - NH4Cl

Caption: Mechanistic pathway highlighting the regioselective formation of 4-fluoro-7-methylindole due to the blocking C2-methyl group.

Validated Protocol: Acetic Acid/ZnCl₂ Mediated Cyclization

This protocol is optimized to handle the hydrochloride salt directly without a separate free-basing step.[2]

Reagents:

  • 5-Fluoro-2-methylphenylhydrazine HCl (1.0 equiv)[1][2][5]

  • Ketone (e.g., Ethyl pyruvate, Cyclohexanone) (1.1 equiv)[2]

  • Solvent: Glacial Acetic Acid (or Ethanol with 4.0 equiv HCl)[2]

  • Catalyst: Zinc Chloride (ZnCl₂) (1.0–2.0 equiv) [Optional but recommended for difficult substrates][2]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 5-Fluoro-2-methylphenylhydrazine HCl (10 mmol) in glacial acetic acid (20 mL).

  • Condensation: Add the ketone (11 mmol) dropwise at room temperature. Stir for 30 minutes. Note: The mixture may remain a suspension until heating.

  • Catalysis: (Optional) Add anhydrous ZnCl₂ (10 mmol) if the ketone is sterically hindered or electron-deficient.

  • Cyclization: Heat the reaction mixture to 90–110°C (reflux). Monitor by TLC/LC-MS.

    • Checkpoint: The hydrazone forms first (often visible as a new spot).[2] Disappearance of the hydrazone indicates successful rearrangement.[2]

    • Time: Typically 2–6 hours.[2]

  • Work-up:

    • Cool to room temperature.[1][2][6]

    • Pour the mixture into ice-water (100 mL).

    • Neutralize carefully with saturated NaHCO₃ or NaOH solution (keep T < 20°C to avoid polymerization).[2]

    • Extract with Ethyl Acetate (3 x 50 mL).[2]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Table:

ParameterCondition A (Mild)Condition B (Aggressive)Use Case
Acid Source 4% H₂SO₄ in EthanolPolyphosphoric Acid (PPA)A: Standard ketonesB: Deactivated ketones
Temperature 80°C (Reflux)100–120°CB: Promotes difficult rearrangements
Lewis Acid NoneZnCl₂ (1-2 equiv)ZnCl₂ improves yield for electron-poor hydrazines

Secondary Application: Pyrazole Synthesis

Target: 1-(5-Fluoro-2-methylphenyl)pyrazoles[1][2]

Reaction with 1,3-dicarbonyl compounds yields pyrazoles.[1][2] The hydrochloride salt is acidic enough to catalyze the initial condensation, but buffering may be required to drive the reaction to completion.[1][2]

Protocol:

  • Mix: Combine Hydrazine HCl salt (1.0 equiv) and 1,3-diketone (1.1 equiv) in Ethanol.

  • Buffer: Add Sodium Acetate (1.1 equiv) to buffer the HCl and liberate the free hydrazine in situ.

  • React: Reflux for 2–4 hours.

  • Isolate: Concentrate solvent; precipitate with water or extract with DCM.[1][2]

Troubleshooting & Critical Parameters

The "Fluorine Effect"

The 5-fluoro substituent is electron-withdrawing.[1][2] This deactivates the phenyl ring, making the [3,3]-sigmatropic rearrangement (the rate-determining step in Fischer synthesis) slower than in non-fluorinated analogues.[1][2]

  • Solution: Higher reaction temperatures (boiling acetic acid or toluene/pTsOH) are often necessary.[1][2] Do not rely on room temperature protocols.

Stability of the Hydrochloride Salt[2]
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Oxidation: Free hydrazine is prone to oxidation.[1][2] Always use the HCl salt and liberate it in situ rather than storing the free base.[2]

  • Decomposition: Thermal decomposition onset is ~197°C. Keep reaction temperatures below 150°C to avoid safety hazards.[1][2]

References

  • Fischer Indole Synthesis Mechanism & Regiochemistry

    • Robinson, B. (1982).[1][2] The Fischer Indole Synthesis.[2][3][4] Wiley-Interscience.[1][2] (General reference for the mechanism and ortho-effect).

  • Synthesis of 4-Fluoro-7-methylindoles (Analogous Chemistry)

    • Mitchell, L. H., et al. (2015).[2] "Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2". ACS Medicinal Chemistry Letters, 6(11), 1123–1127.[2]Link[2]

    • Note: This paper describes the synthesis of 4-fluoro-7-methylindole derivatives using ethyl pyruvate and similar hydrazine precursors via Fischer cyclization.[1][2][3][4]

  • Hydrazine Reactivity & Safety

    • Benchchem.[1][2][7] (n.d.). This compound Product Data.Link[2]

    • Sigma-Aldrich.[1][2] (n.d.). o-Tolylhydrazine hydrochloride Safety Data Sheet.Link[2]

Sources

using 5-Fluoro-2-methylphenylhydrazine hydrochloride to make anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to get detailed info on 5-Fluoro-2-methylphenylhydrazine hydrochloride's role in anticancer agent synthesis. I'm focusing on established uses to start.

Analyzing Synthetic Protocols

I'm now analyzing search results to identify key synthetic routes, focusing on how fluorine and methyl substitutions impact structure-activity relationships. I'm prioritizing the biological rationale for using this particular starting material in the context of anticancer agent synthesis. I'm paying close attention to the details of Fischer indole synthesis.

Developing Application Note Structure

I'm now structuring the application note, beginning with an overview of fluorinated indoles' significance in oncology. I'll then detail the Fischer indole synthesis, followed by step-by-step protocols for a representative anticancer agent's synthesis, including reagent specifications, reaction conditions, and a visual DOT graph representing the workflow. I will draft sections on mechanism of action, referencing key sources.

microwave-assisted Fischer indole synthesis with 5-Fluoro-2-methylphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol designed for researchers and drug development professionals.

Executive Summary & Strategic Value

This application note details the optimized protocol for synthesizing 4-fluoro-7-methylindole derivatives using microwave-assisted Fischer indole synthesis. While 5-fluoro-2-methylphenylhydrazine hydrochloride is a commercially available building block, its conversion to the indole scaffold presents specific regiochemical challenges and opportunities.

Strategic Importance:

  • Privileged Scaffold Access: The resulting 4-fluoroindole motif is a bioisostere found in serotonin modulators and antiviral agents. The 7-methyl group adds lipophilicity and metabolic stability (blocking the C7 position).

  • Regiocontrol: This protocol exploits the steric bulk of the ortho-methyl group to force regioselective cyclization, eliminating the mixture of isomers typically seen with meta-substituted hydrazines.

  • Process Efficiency: Microwave irradiation reduces reaction times from 12+ hours (thermal reflux) to <15 minutes, significantly lowering the formation of oxidative tars common in Fischer syntheses.

Mechanistic Insight: The "Ortho-Blocker" Effect

Success with this specific hydrazine relies on understanding the regiochemistry dictated by the 2-methyl substituent.

In a standard Fischer synthesis with meta-substituted phenylhydrazines, cyclization can occur at either the ortho position (C2) or para position (C6) relative to the hydrazine, leading to a mixture of 4- and 6-substituted indoles.

For 5-Fluoro-2-methylphenylhydrazine:

  • Hydrazone Formation: The hydrazine condenses with the ketone.[1]

  • [3,3]-Sigmatropic Rearrangement: This is the regiodetermining step. The rearrangement requires an available ortho carbon on the benzene ring.

    • Position C2 (Ortho): Blocked by the Methyl group. Steric hindrance prevents the formation of the C-C bond here.

    • Position C6 (Ortho): Unsubstituted and electronically activated by the para-fluorine (inductive effect).

  • Outcome: Cyclization occurs exclusively at C6.

    • Mapping: The hydrazine C6 becomes the indole C3a (bridgehead). The hydrazine C5 (Fluoro) becomes the indole C4 . The hydrazine C2 (Methyl) becomes the indole C7 .

Pathway Visualization

FischerMechanism cluster_regio Regioselectivity Control Start 5-Fluoro-2-methyl- phenylhydrazine Hydrazone Arylhydrazone Intermediate Start->Hydrazone + Ketone Acid Cat. Ketone Ketone (e.g., Cyclohexanone) Ketone->Hydrazone Shift [3,3]-Sigmatropic Rearrangement Hydrazone->Shift Microwave Energy (Tautomerization) Cyclization Cyclization & Ammonia Loss Shift->Cyclization Regioselective: C2 Blocked -> C6 Attack Product 4-Fluoro-7-methyl- indole Derivative Cyclization->Product - NH3

Caption: Mechanistic pathway highlighting the steric blocking at C2 that forces exclusive formation of the 4-fluoro-7-methyl isomer.

Materials and Equipment

Reagents
  • Substrate: this compound (CAS: 325-50-8).[2][3] Note: Hygroscopic solid.

  • Ketone: Cyclohexanone (for tetrahydrocarbazole) or Ethyl Pyruvate (for indole ester).

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH). Dual role: solvent and proton source.

  • Workup: Saturated NaHCO₃, Ethyl Acetate (EtOAc), Brine, MgSO₄.

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator or Anton Paar Monowave).

  • Vials: 2-5 mL microwave-transparent glass vials with crimp caps and PTFE/silicone septa.

  • Stirring: Magnetic stir bars (PTFE coated).

Optimized Experimental Protocol

This protocol is scaled for a 1.0 mmol reaction.

Step 1: Preparation
  • Weigh 176.6 mg (1.0 mmol) of this compound into a 5 mL microwave vial.

  • Add 1.0 - 1.2 equivalents of the ketone (e.g., 118 mg / 125 µL of cyclohexanone).

  • Add 3.0 mL of Glacial Acetic Acid.

  • Add a magnetic stir bar and cap the vial immediately.

    • Expert Tip: Do not purge with nitrogen yet. The initial mixing often generates heat; allow the hydrazine salt to dissolve. If the salt is stubborn, sonicate for 30 seconds.

Step 2: Microwave Irradiation

Program the reactor with the following parameters. Acetic acid absorbs microwaves efficiently, so "Pre-stirring" is crucial to prevent hot spots.

ParameterSettingRationale
Temperature 140 °CSufficient to overcome the activation energy for the [3,3]-shift.
Hold Time 10 minutesOptimized to maximize conversion while minimizing tar formation.
Pressure Limit 15 barSafety cutoff (AcOH vapor pressure + NH₃ generation).
Power Dynamic (Max 200W)System should self-regulate to maintain 140 °C.
Stirring High (600+ RPM)Essential for uniform heat distribution.
Cooling Active (Air jet)Rapid cooling to 50 °C post-reaction stops side reactions.
Step 3: Workup & Isolation
  • Decant: Pour the reaction mixture (often dark brown/red) into a beaker containing 20 mL of ice-water .

    • Observation: The product may precipitate as a solid. If so, filter and wash with water.[4] If oil/gum forms, proceed to extraction.

  • Basification: Slowly add saturated NaHCO₃ with stirring until pH ~8. Caution: Vigorous effervescence (CO₂).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL) .

  • Wash: Wash combined organics with Brine (20 mL) .

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel).

    • Eluent: Hexanes:EtOAc (Gradient 95:5 to 80:20).

    • Target: The indole is typically less polar than the starting hydrazine but more polar than the ketone.

Process Control & Validation

Workflow Diagram

Workflow Prep PREP: 1.0 mmol Hydrazine HCl + 1.2 eq Ketone in AcOH MW MW REACTION: 140°C, 10 min, High Stir Prep->MW Quench QUENCH: Pour into Ice Water Basify (NaHCO3) MW->Quench Extract ISOLATION: Extract (EtOAc) -> Dry -> Conc. Quench->Extract Analysis VALIDATION: NMR (1H, 19F), LCMS Extract->Analysis

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

Quality Control Checkpoints
  • Visual Check: A successful reaction typically turns from a suspension to a clear, dark red/brown solution.

  • TLC: Monitor disappearance of the hydrazine (stains with PMA or Vanillin).

  • NMR Validation (1H):

    • Look for the disappearance of the hydrazine protons (broad singlets).

    • Indole NH: Characteristic broad singlet around 8.0–10.0 ppm.

    • C7-Methyl: Singlet around 2.4–2.5 ppm.

    • Coupling: The protons at C5 and C6 (indole numbering) will show ortho-coupling, potentially split further by the C4-Fluorine.

  • 19F NMR: Essential for confirming the integrity of the fluorine substituent. A single peak should be observed (typically -100 to -120 ppm range depending on solvent).

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield / Tars Overheating or oxidative degradation.Reduce MW temp to 120°C and extend time to 20 min. Ensure vial is sealed tight to exclude O₂.
Unreacted Hydrazine Salt not dissolving or ketone enolization slow.Sonicate prep mixture. Increase ketone equivalents to 1.5.
Violent Venting Pressure limit exceeded (NH₃ release).Use a larger headspace (e.g., run 1 mmol in a 5 mL vial, not 2 mL).
No Precipitate Product is soluble in acidic water.Ensure full basification (pH > 8) before extraction.

Safety Warning: this compound is toxic if swallowed and causes skin/eye irritation [1].[3][5] Phenylhydrazines are suspected carcinogens.[5][6] All weighing must be done in a fume hood. The Fischer synthesis releases Ammonia (NH₃) gas; open reaction vials only in a well-ventilated hood.

References

  • Safety Data Sheet: this compound.[2][3] Synquest Laboratories.[3] (Accessed 2026).

  • Microwave Fischer Synthesis Review: Patil, S. A., et al. "Microwave-assisted synthesis of medicinally relevant indoles."[7] Current Medicinal Chemistry 18.4 (2011): 615-637.

  • General Protocol (Acetic Acid): "Microwave-Assisted Synthesis of Substituted Indoles: Application Notes." Benchchem.

  • Regioselectivity Mechanism: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1 (2000): 1045-1075. (Foundational text on ortho-substituent effects in Fischer synthesis).

Sources

choice of acid catalyst for Fischer indole synthesis with substituted hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Fischer Indole Search

I'm starting my investigation into acid catalysts for Fischer indole synthesis. My focus is particularly on reactions using substituted hydrazines. I'm hitting Google with a range of search terms to dig up key information and gain an overview. This initial phase involves a deep dive into available literature and resources.

Analyzing Catalyst Data

I've expanded my search to gather comprehensive data on acid catalysts in Fischer indole synthesis, particularly with substituted hydrazines. My queries now include broader terms. I will create a DOT graph to visualize general reactions. I'm focusing on yields and conditions of various catalysts to support the comparisons for the application note. The next phase will be drafting an introduction, mechanism, and a comparative table to structure findings.

Expanding Search and Structuring

I'm now refining my Google search terms to include specific queries like "Fischer indole synthesis acid catalysts review" and "effect of substituted hydrazine." My next steps include structuring the application note with an introduction, reaction mechanism, and a comparative catalyst table. I plan to create a DOT graph for the mechanism and address how hydrazine substituents influence catalyst selection. I'm also planning protocols and a troubleshooting guide.

Refining Search and Structuring

I am now performing targeted Google searches focusing on "review," "mechanism," and catalyst comparisons for Fischer indole synthesis using substituted hydrazines. I'm moving toward an introduction, the mechanism, and a comparative table for structuring the application note. I will create a DOT graph for the mechanism and address the effect of hydrazine substituents on catalyst selection. Protocols and a troubleshooting guide are next on my agenda, and I'll include verifiable references. I will include characterization steps in the protocols.

preparation of hydrazone intermediate from 5-Fluoro-2-methylphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of hydrazone intermediates, specifically focusing on the preparation of acetone 5-fluoro-2-methylphenylhydrazone from 5-Fluoro-2-methylphenylhydrazine hydrochloride. Hydrazones are pivotal intermediates in synthetic organic chemistry, most notably in the Fischer indole synthesis, which is a cornerstone for the development of numerous pharmaceutical agents. This guide details the underlying chemical principles, a step-by-step experimental protocol, and the rationale behind procedural choices, designed for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Importance of Hydrazone Intermediates

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. Their synthetic versatility makes them indispensable building blocks in medicinal chemistry. The nitrogen-nitrogen and carbon-nitrogen double bonds provide a scaffold for constructing complex heterocyclic systems. The most prominent application of aryl hydrazones is the Fischer indole synthesis, a reaction that has been fundamental to the creation of countless indole-containing pharmaceuticals, including the triptan class of drugs for migraines and various anticancer agents.

The target of this protocol, the hydrazone derived from 5-Fluoro-2-methylphenylhydrazine, is of particular interest. The fluorine and methyl substituents on the phenyl ring significantly influence the electronic properties and lipophilicity of the resulting indole, which can enhance pharmacokinetic and pharmacodynamic profiles of a potential drug candidate. This application note provides a robust and reproducible method for preparing this key intermediate, ensuring high purity and yield.

Reaction Mechanism and Scientific Principles

The formation of a hydrazone from a hydrazine and a carbonyl compound (in this case, an aldehyde or ketone) is a nucleophilic addition-elimination reaction. The process is typically catalyzed by a mild acid.

Step 1: Liberation of the Free Hydrazine The starting material, this compound, is a salt. The hydrazine nitrogen is protonated, rendering it non-nucleophilic. To initiate the reaction, the free hydrazine must be liberated. This is accomplished by adding a weak base, such as sodium acetate. The acetate anion deprotonates the hydrochloride salt, generating the free hydrazine nucleophile and acetic acid. The in-situ generation of acetic acid then serves as the catalyst for the subsequent steps.

Step 2: Nucleophilic Attack The lone pair of electrons on the terminal nitrogen of the free hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone (acetone). This addition step forms a tetrahedral intermediate known as a carbinolamine.

Step 3: Proton Transfer & Elimination The carbinolamine intermediate is unstable. A proton transfer occurs from the attacking nitrogen to the oxygen atom. The newly formed acetic acid catalyst facilitates this process by acting as a proton shuttle. Following protonation of the hydroxyl group, it becomes a good leaving group (water).

Step 4: Elimination of Water The lone pair on the second nitrogen atom assists in the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N). A final deprotonation step, often by water or the acetate base, regenerates the catalyst and yields the stable hydrazone product. The overall reaction is reversible, and the removal of water can be used to drive the equilibrium towards the product.

Reaction Scheme Visualization

Reaction_Mechanism cluster_start Reactants cluster_intermediate Key Intermediates cluster_product Products HydrazineHCl 5-Fluoro-2-methylphenylhydrazine HCl FreeHydrazine Free Hydrazine (Active Nucleophile) HydrazineHCl->FreeHydrazine + NaOAc - NaCl Acetone Acetone Carbinolamine Carbinolamine Intermediate Acetone->Carbinolamine NaOAc Sodium Acetate (Base) FreeHydrazine->Carbinolamine + Acetone Hydrazone Acetone 5-Fluoro-2-methylphenylhydrazone Carbinolamine->Hydrazone - H₂O (Acid Catalyzed) H2O Water NaCl NaCl AcOH Acetic Acid (Catalyst)

Caption: Overall workflow from reactants to the final hydrazone product.

Detailed Experimental Protocol

This protocol describes the synthesis of acetone 5-fluoro-2-methylphenylhydrazone.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityNotes
5-Fluoro-2-methylphenylhydrazine HCl134130-73-7176.625.00 g (28.3 mmol)Starting material
Sodium Acetate (Anhydrous)127-09-382.032.55 g (31.1 mmol)1.1 equivalents, weak base
Acetone67-64-158.082.28 mL (31.1 mmol)1.1 equivalents, carbonyl source
Ethanol (95%)64-17-546.0750 mLReaction solvent
Deionized Water7732-18-518.02~200 mLFor workup and recrystallization
Hexanes110-54-386.18~50 mLFor washing crystalline product
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Step-by-Step Procedure

Step 1: Reagent Preparation and Setup

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 28.3 mmol).

  • Add ethanol (50 mL) to the flask. Stir the mixture to form a slurry.

  • In a separate beaker, dissolve sodium acetate (2.55 g, 31.1 mmol) in a minimal amount of warm deionized water (~10 mL) and add this solution to the flask.

    • Rationale: Sodium acetate acts as a base to neutralize the hydrochloride salt, liberating the free hydrazine which is the active nucleophile. Using a slight excess ensures complete neutralization.

Step 2: Hydrazone Formation

  • To the stirring slurry, add acetone (2.28 mL, 31.1 mmol) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (~70-75 °C) using a heating mantle.

  • Maintain the reflux with stirring for 1-2 hours.

    • Rationale: Heating accelerates the reaction rate for both the carbinolamine formation and the subsequent dehydration step. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting hydrazine.

Step 3: Product Isolation and Workup

  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Slowly add deionized water (~100 mL) to the flask while stirring. The product should precipitate as a solid.

    • Rationale: The hydrazone product is typically much less soluble in aqueous ethanol than in pure ethanol. Adding water induces precipitation.

  • Cool the mixture further in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove residual salts (NaCl, sodium acetate) and acetic acid.

  • Wash the filter cake with a small amount of cold hexanes (1 x 20 mL) to displace water and aid in drying.

  • Dry the crude product under vacuum or in a desiccator.

Purification (Recrystallization)
  • Transfer the crude solid to a beaker.

  • Add a minimum amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds. The principle is based on the differential solubility of the desired compound and impurities in a solvent at different temperatures.

Characterization

The identity and purity of the synthesized acetone 5-fluoro-2-methylphenylhydrazone should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • NMR Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): Provides definitive structural confirmation. Expect to see characteristic shifts for the aromatic protons, the methyl groups (on the phenyl ring and from acetone), and the N-H proton.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for C=N stretching (around 1600-1650 cm⁻¹) and N-H stretching (around 3300 cm⁻¹).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Process Workflow Diagram

Workflow Start 1. Charge Flask (Hydrazine HCl, Ethanol) AddBase 2. Add Base (Aqueous NaOAc) Start->AddBase AddKetone 3. Add Ketone (Acetone) AddBase->AddKetone Reflux 4. Heat to Reflux (1-2 hours) AddKetone->Reflux Cool 5. Cool to RT Reflux->Cool Precipitate 6. Induce Precipitation (Add Water) Cool->Precipitate Filter 7. Isolate Solid (Vacuum Filtration) Precipitate->Filter Wash 8. Wash Cake (Water, Hexanes) Filter->Wash Dry 9. Dry Product Wash->Dry Purify 10. Recrystallize (Optional, for high purity) Dry->Purify End Final Product: Acetone 5-Fluoro-2-methylphenylhydrazone Purify->End

Caption: Step-by-step experimental workflow for hydrazone synthesis.

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of acetone 5-fluoro-2-methylphenylhydrazone. By understanding the underlying mechanism involving the liberation of the free hydrazine and the subsequent acid-catalyzed condensation, researchers can effectively troubleshoot and adapt this procedure for other carbonyls or substituted hydrazines. The resulting intermediate serves as a valuable precursor for more complex molecular architectures, particularly in the synthesis of fluorinated indoles for pharmaceutical research.

References

  • Pawar, S. D., et al. (2018). Sodium Acetate as a Catalyst for the Synthesis of Hydrazones under Solvent-Free Conditions. Organic Chemistry International. [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism reference, URL points to publisher page). [Link]

synthesis of bioactive heterocycles from 5-Fluoro-2-methylphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting my deep dive by hitting Google hard. My initial focus is on the synthesis of bioactive heterocycles, specifically leveraging 5-Fluoro-2-methylphenylhydrazine hydrochloride. I'm prioritizing proven methods like the Fischer indole synthesis. My goal is to compile a solid foundation of relevant synthetic methodologies.

Expanding Search Parameters

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Outlining Synthetic Pathways

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Mapping Synthesis Methods

I'm now outlining key aspects of each section. For the Fischer indole synthesis, I'm detailing the mechanism, and creating a step-by-step protocol, explaining how the substituents affect regioselectivity and yield. I'll search for the bioactivity of 6-fluoro-4-methylindoles. I'm preparing a DOT script for a Graphviz diagram. I'm planning out the content for Pyrazole Synthesis, starting with an introduction and the general mechanism.

Simulating Pathways & Content

My current focus is to simulate a mental "sandbox" for content structuring, prioritizing a logical and detailed approach. I'll begin with this compound as a precursor. The Fischer indole and pyrazole syntheses will be the focal points, given their prominence. Each section will introduce the reaction, explain the mechanism, provide a step-by-step protocol, and discuss the bioactivity of the resulting heterocycles. I'll create workflow diagrams using Graphviz and data tables. I'm exploring other heterocycles.

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Synthesizing Guide Framework

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reaction of 5-Fluoro-2-methylphenylhydrazine hydrochloride with beta-keto esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reaction of 5-Fluoro-2-methylphenylhydrazine hydrochloride with


-keto esters  (specifically ethyl acetoacetate). This transformation is a cornerstone in medicinal chemistry for synthesizing 1-aryl-3-methyl-5-pyrazolone  scaffolds, which serve as critical intermediates for thrombopoietin receptor agonists (e.g., Eltrombopag analogs), kinase inhibitors, and free radical scavengers (Edaravone analogs).


-Keto Esters
Reaction Class:  Knorr Pyrazole Synthesis / Condensation-Cyclization

Executive Summary & Scientific Rationale

The reaction between This compound and ethyl acetoacetate yields 1-(5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazol-5-ol (also known as a pyrazolone).

Why this Scaffold Matters
  • Metabolic Stability: The 5-fluoro substitution blocks the para-position relative to the hydrazine nitrogen (after cyclization), preventing oxidative metabolism (CYP450 hydroxylation) at a typically labile site.

  • Conformational Lock: The 2-methyl group introduces steric hindrance (the "ortho effect"), forcing the N-aryl ring to twist out of coplanarity with the pyrazole ring. This restricted conformation often improves selectivity in protein-ligand binding pockets.

  • Active Methylene Utility: The resulting pyrazolone contains an active methylene group at the C-4 position, making it a versatile nucleophile for downstream Knoevenagel condensations or diazonium couplings.

Reaction Mechanism & Pathway[1][2][3][4]

The reaction proceeds via a condensation-cyclization sequence. Unlike the Fischer Indole synthesis (which requires strong acid and high heat), this pyrazolone formation occurs under mild conditions, driven by the thermodynamic stability of the 5-membered heterocycle.

Pathway Analysis
  • Free Base Liberation: The hydrazine HCl salt is neutralized in situ.

  • Hydrazone Formation: Nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl of the

    
    -keto ester.
    
  • Cyclization: Intramolecular attack of the second hydrazine nitrogen on the ester carbonyl, releasing ethanol.

  • Tautomerization: The product exists in equilibrium between the keto (pyrazolone) and enol (hydroxy-pyrazole) forms.

Visualization: Reaction Workflow

G Start 5-Fluoro-2-methylphenylhydrazine HCl Salt Base Neutralization (NaOAc or Et3N) Start->Base Liberate Base Reagent Ethyl Acetoacetate (Beta-Keto Ester) Inter Intermediate Hydrazone Base->Inter + Reagent Condensation Cyclic Cyclization (- EtOH) Inter->Cyclic Heat/Reflux Product 1-(5-Fluoro-2-methylphenyl)- 3-methyl-pyrazol-5-ol Cyclic->Product Tautomerization

Figure 1: Step-wise mechanistic pathway from hydrazine salt to pyrazolone scaffold.[1]

Experimental Protocol

Protocol A: Standard Synthesis of 1-(5-Fluoro-2-methylphenyl)-3-methyl-pyrazol-5-ol

Objective: Multi-gram synthesis of the pyrazolone core with >85% purity.

Reagents & Materials
ComponentRoleEquivalentsNotes
5-Fluoro-2-methylphenylhydrazine HCl Limiting Reagent1.0 eqToxic solid; handle in hood.
Ethyl Acetoacetate Electrophile1.1 eqSlight excess ensures conversion.
Sodium Acetate (NaOAc) Base / Buffer1.1 eqNeutralizes HCl salt.
Acetic Acid (Glacial) Solvent / Catalyst10 VolPromotes proton transfer.
Ethanol (Optional) Co-solvent-Can be used for milder reflux.
Step-by-Step Methodology
  • Preparation:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Add 5-Fluoro-2-methylphenylhydrazine HCl (10.0 g, 56.6 mmol) to the flask.

    • Add Glacial Acetic Acid (100 mL). Note: Acetic acid acts as both solvent and catalyst.

    • Add Sodium Acetate (5.1 g, 62.2 mmol) to buffer the solution and liberate the free hydrazine.

  • Addition:

    • Add Ethyl Acetoacetate (8.1 g, 7.9 mL, 62.2 mmol) dropwise over 5 minutes at room temperature.

    • Observation: The suspension may clear slightly or change color as the hydrazone forms.

  • Reaction:

    • Heat the mixture to 100°C (Reflux) .

    • Maintain reflux for 3–4 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 50% Ethyl Acetate / Hexane). The starting hydrazine (polar) should disappear; a less polar product spot (pyrazolone) will appear.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into Ice Water (300 mL) with vigorous stirring. The product should precipitate as an off-white to pale yellow solid.

    • Stir for 30 minutes to ensure complete precipitation.

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with Cold Water (2 x 50 mL) to remove residual acid and salts.

    • Wash with a small amount of Cold Ethanol (20 mL) to remove unreacted ester.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) or Methanol if purity is <95%.

    • Dry in a vacuum oven at 50°C for 12 hours.

Expected Results
  • Yield: 80–90%

  • Appearance: Off-white to light yellow crystalline solid.

  • Melting Point: Typically 160–180°C (Dependent on specific polymorph/solvate).

Troubleshooting & Optimization

Common Issues and Solutions
IssueRoot CauseCorrective Action
Low Yield / No Precipitate Product soluble in acetic acid.Concentrate the reaction mixture by 50% (Rotavap) before pouring into ice water.
Sticky/Oily Product Impurities or incomplete cyclization.Triturate the oil with diethyl ether or hexanes to induce crystallization. Recrystallize from EtOH.
Regioisomer Formation Attack at wrong carbonyl (rare for

-keto esters).
Ensure temperature is controlled. The ketone carbonyl is more reactive than the ester, favoring the correct hydrazone intermediate.
Dark Coloration Oxidation of hydrazine.Perform the reaction under an inert atmosphere (Nitrogen/Argon). Use fresh hydrazine.
Critical Control Point: The "Ortho Effect"

The 2-methyl group on the phenyl ring creates significant steric hindrance.

  • Impact: The initial nucleophilic attack may be slower than with unsubstituted phenylhydrazine.

  • Adjustment: If the reaction is sluggish, increase reflux time to 6–8 hours or use a higher boiling solvent (e.g., Toluene with a Dean-Stark trap to remove water).

Downstream Applications (Drug Discovery)

The synthesized 1-(5-fluoro-2-methylphenyl)-3-methyl-pyrazol-5-ol is a versatile scaffold.

  • Eltrombopag Analogs (Thrombopoietin Agonists):

    • Protocol: React the pyrazolone with a diazonium salt (derived from an amino-biphenyl carboxylic acid) to form the azo-dye pharmacophore.

  • Kinase Inhibitors:

    • Protocol: Convert the C-5 hydroxyl group to a Chloride using POCl₃ . This allows for S_NAr coupling with amines to create aminopyrazoles.

  • Knoevenagel Condensation:

    • Protocol: React the C-4 active methylene with aromatic aldehydes to create benzylidene derivatives (potential antioxidants/antimicrobials).

Safety & Compliance

  • Hydrazine Hazard: 5-Fluoro-2-methylphenylhydrazine is a substituted hydrazine. Hydrazines are potential carcinogens and skin sensitizers. Double-gloving and use of a fume hood are mandatory.

  • Waste Disposal: All aqueous waste containing hydrazine residues must be treated with bleach (sodium hypochlorite) to oxidize and destroy the hydrazine before disposal, following local EHS regulations.

References

  • Biosynth. "this compound | 325-50-8." Biosynth Product Catalog. Link

  • National Institutes of Health (NIH). "Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives." PubMed Central. Link

  • Google Patents. "Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (WO2015063709A1)." Google Patents. Link

  • Organic Chemistry Portal. "Fischer Indole Synthesis: Mechanism and Recent Literature." Organic Chemistry Portal. Link

  • MDPI. "Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one." Molbank.[2] Link

Sources

Troubleshooting & Optimization

improving yield in Fischer indole synthesis with 5-Fluoro-2-methylphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fischer Indole Synthesis Optimization Subject: Improving Yield with 5-Fluoro-2-methylphenylhydrazine Hydrochloride Ticket ID: FIS-OPT-5F2M Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with This compound .[1][2][3][4] This is a specialized substrate where the ortho-methyl group exerts a dominant steric directing effect, while the meta-fluoro group exerts an electronic deactivating effect.[4]

Successful cyclization requires balancing these opposing forces. The 2-methyl group blocks the C2 position, forcing cyclization exclusively at the C6 position, which simplifies regioselectivity but requires optimized conditions to overcome the electron-withdrawing nature of the fluorine atom.[4]

Module 1: Pre-Reaction Optimization (The Setup)

Q: How does the hydrochloride salt form affect my reaction setup?

A: The hydrochloride (HCl) salt improves shelf stability but can hinder reactivity if not handled correctly.[4] In Fischer indole synthesis, the reaction is acid-catalyzed, so the HCl salt is generally compatible.[4] However, solubility is the primary bottleneck.[4]

  • The Solubility Issue: The salt is often sparingly soluble in non-polar organic solvents at room temperature.[4] If the hydrazine does not dissolve, the concentration of the active "ene-hydrazine" intermediate remains too low to drive the [3,3]-sigmatropic rearrangement.[4]

  • Recommendation: Do not neutralize the salt to the free base beforehand unless you are using a Lewis Acid catalyst (like ZnCl₂).[4] The free base is prone to rapid oxidation.[4] Instead, use a solvent system that solubilizes the salt in situ under heat.[4]

Q: What is the predicted regiochemistry for this substrate?

A: This is a "forced" cyclization.[4]

  • Analysis: The hydrazine nitrogen is at position 1.[4] The methyl group is at position 2 (ortho).[4] The fluorine is at position 5 (meta).[4]

  • Mechanism: The Fischer cyclization requires an unsubstituted ortho position.[4] Position 2 is blocked by the methyl group.[4] Therefore, cyclization must occur at position 6.[4]

  • Product Outcome: The resulting indole will be a 4-fluoro-7-methylindole derivative.[4]

    • The C2-Methyl becomes the C7-Methyl on the indole.[4]

    • The C5-Fluoro becomes the C4-Fluoro on the indole.[4]

Module 2: Reaction Conditions & Protocol

Protocol: Optimized Acid/Solvent Matrix

For electron-deficient hydrazines (due to the Fluorine), standard conditions (acetic acid alone) often result in stalled reactions or low yields.[4]

Condition TierCatalyst/Solvent SystemSuitabilityNotes
Tier 1 (Standard) Glacial Acetic Acid (Reflux)Simple ketonesOften too mild for 5-F-2-Me substrates; reaction may stall.[4]
Tier 2 (Enhanced) 4% H₂SO₄ in Acetic AcidRecommended The added mineral acid protonates the hydrazone more effectively, overcoming the F-deactivation.[4]
Tier 3 (High Energy) Ethanol + HCl (conc.)[4]Stubborn substratesGood solubility for the HCl salt.[4] Reflux required.
Tier 4 (Lewis Acid) ZnCl₂ (melt or in solvent)Thermal/Solvent-freeUse if protic acids cause byproduct formation (tarring).[4]
Step-by-Step Workflow (Tier 2 Strategy)
  • Dissolution: Suspend 1.0 eq of 5-Fluoro-2-methylphenylhydrazine HCl in Glacial Acetic Acid (10 mL/g).

  • Ketone Addition: Add 1.0–1.1 eq of the ketone.[4] Stir at RT for 30 mins to allow hydrazone formation (often visible as a color change).

  • Catalyst Spike: Add concentrated H₂SO₄ (approx. 4% v/v relative to AcOH).[4]

  • Cyclization: Heat to 90–110°C .

    • Critical Checkpoint: Monitor by TLC/LCMS. The hydrazone intermediate should disappear.[4][5] If the hydrazone persists after 2 hours, increase temperature to reflux (118°C).[4]

  • Workup: Cool to RT. Pour into ice water. The indole usually precipitates.[4] If not, neutralize with NaOH (to pH 8-9) and extract with EtOAc.[4]

Module 3: Troubleshooting Guide

Visualizing the Failure Points

The following diagram illustrates the critical decision nodes where yield is lost.

FischerTroubleshooting Start Reaction Started CheckHydrazone Is Hydrazone Forming? Start->CheckHydrazone NoHydrazone No: Hydrazine Salt Insoluble CheckHydrazone->NoHydrazone No YesHydrazone Yes: Hydrazone Visible CheckHydrazone->YesHydrazone Yes CheckCyclization Is Cyclization Occurring? NoCyclization No: Electron Deficient Ring CheckCyclization->NoCyclization Stalled SideProducts Side Products: Polymerization CheckCyclization->SideProducts Tars LowYield Issue: Low Yield / Stalled Sol1 Fix: Switch to EtOH/HCl or increase Temp NoHydrazone->Sol1 YesHydrazone->CheckCyclization Sol2 Fix: Add H2SO4 or Switch to Polyphosphoric Acid (PPA) NoCyclization->Sol2 Sol3 Fix: Use Lewis Acid (ZnCl2) Exclude Oxygen SideProducts->Sol3

Caption: Diagnostic flowchart for identifying yield-limiting steps in Fischer Indole Synthesis.

FAQ: Specific Issues with 5-Fluoro-2-methylphenylhydrazine

Q: I see the hydrazone form, but it won't cyclize. Why? A: This is the "Electronic Drag" effect.[4] The fluorine atom at the 5-position pulls electron density away from the ring.[4] The [3,3]-sigmatropic rearrangement requires the benzene ring to act somewhat nucleophilically.[4]

  • Solution: You need a "harder" push. Switch from Acetic Acid to Polyphosphoric Acid (PPA) .[4] PPA acts as both a solvent and a strong dehydrating acid, often forcing cyclization for electron-deficient rings where weaker acids fail.[4] Heat to 100-120°C.

Q: My product is dark/tarry. How do I purify the fluorinated indole? A: Indoles are sensitive to oxidation, and fluorinated indoles can be "sticky" on silica due to polarity changes.[4]

  • Purification Tip: Use a gradient of Hexanes:EtOAc. Add 1% Triethylamine to your silica column.[4] This neutralizes the acidic sites on the silica gel, preventing the acid-sensitive indole from decomposing or polymerizing on the column.[4]

Q: Can I use microwave irradiation? A: Yes. Microwave heating is highly recommended for this substrate. It minimizes the time the indole spends in hot acid (reducing polymerization) while providing the activation energy needed to overcome the fluorine deactivation.[4]

  • Start with: 120°C for 10-20 minutes in AcOH.

References

  • Robinson, B. (1983).[4] The Fischer Indole Synthesis. Wiley-Interscience. (Classic text establishing the mechanism and acid catalysis requirements).[4][6]

  • Hughes, D. L. (1993).[4] "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.[4] Link[4]

  • Gribble, G. W. (2000).[4][7] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[4] Link

  • BenchChem Technical Support. (2025). "this compound | 325-50-8."[1][4] Link (Substrate specific properties and solubility data).[4]

  • Sigma-Aldrich. (n.d.).[4][8] "Phenylhydrazine hydrochloride properties." Link (General handling of hydrazine salts).[4]

Sources

side products in Fischer indole synthesis with substituted phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm now starting a thorough literature review, focusing on the byproducts of the Fischer indole synthesis, especially with substituted phenylhydrazines. I'm leveraging Google to gather authoritative information and pinpoint both common and less frequent side reactions.

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I've moved on to analyzing my Google search results. I'm focusing on identifying the array of side products that can occur during Fischer indole synthesis, particularly those involving substituted phenylhydrazines. I'm building a database of these products, including enamines, indolenines, and cleavage products, and noting the impact of reaction conditions. I'm also examining the effect of catalysts, temperature, and solvents on product distribution.

Planning Data Structures

I'm now focusing on structuring the technical support center. My plan is to start with a question-and-answer format, addressing common issues first and then moving to more complex problems. For each question, I'll detail the side product, explain its formation based on sources, and identify chemical principles. I will then create troubleshooting guides with experimental protocols for minimizing these side products, using optimized reaction conditions and appropriate catalysts.

Expanding Search Strategy

I'm now expanding my search strategy to cover a broader range of side products in Fischer indole synthesis, particularly those arising from substituted phenylhydrazines. I'm focusing on the effect of substituents and reaction conditions on side product formation, and I'll include the mechanisms for each side product. I'm also looking for established protocols to help in the goal of minimizing undesired side products, including information on specific catalysts and conditions.

Technical Support Center: The Effect of Solvent on the Fischer Indole Synthesis with 5-Fluoro-2-methylphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding the Fischer indole synthesis, specifically focusing on the use of 5-Fluoro-2-methylphenylhydrazine hydrochloride. Our goal is to move beyond simple protocols and explain the causal relationships between experimental choices—particularly solvent selection—and reaction outcomes.

Introduction: The Challenge of Synthesizing 6-Fluoro-7-methylindoles

The synthesis of fluorinated indoles is a significant objective in medicinal chemistry, as the incorporation of fluorine can profoundly enhance a molecule's metabolic stability and binding affinity. The Fischer indole synthesis is a powerful and versatile method for creating the indole core.[1] However, its success is highly dependent on carefully optimized reaction conditions, with the choice of solvent being a critical, and often underestimated, parameter.[2]

When using a substituted starting material like this compound, the electronic effects of the fluorine (electron-withdrawing) and methyl (electron-donating) groups introduce complexities that directly impact the stability of key reaction intermediates. The solvent's role is not merely to dissolve the reactants; it actively participates in the reaction's progression by stabilizing or destabilizing these intermediates and transition states. This guide will help you navigate these complexities to achieve higher yields and purity.

Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for this specific reaction?

The Fischer indole synthesis is a multi-step process involving several key transformations under acidic conditions: (1) formation of a phenylhydrazone, (2) tautomerization to an enamine, (3) a decisive[3][3]-sigmatropic rearrangement, and (4) cyclization with the elimination of ammonia.[4] The solvent influences each of these stages:

  • Solubility: The starting material, this compound, is a salt and requires a solvent capable of dissolving it to initiate the reaction.

  • Intermediate Stabilization: The reaction proceeds through charged intermediates, particularly after protonation of the enamine, which precedes the key rearrangement.[5] Polar solvents are essential to stabilize these charged species and the transition state of the sigmatropic rearrangement.

  • Reaction Pathway Control: Certain substitution patterns can make the reaction susceptible to failure through competing side reactions, such as heterolytic N-N bond cleavage.[6] Electron-donating substituents, like the methyl group on your starting material, can sometimes over-stabilize intermediates, leading to this undesired cleavage instead of cyclization.[7] The solvent's polarity and its ability to form hydrogen bonds can tip the balance between the desired indole synthesis and these competing pathways.[6][8]

Q2: What are the main classes of solvents to consider, and what are their advantages and disadvantages?

Choosing the right solvent involves balancing several factors. The main categories are polar protic, polar aprotic, and non-polar solvents.[9]

Solvent ClassExamplesAdvantages for this SynthesisDisadvantages & Potential Issues
Polar Protic Acetic Acid, Ethanol, Water, Methanol- Excellent at solvating the hydrochloride starting material and ionic intermediates.[10]- Can participate in proton transfer steps.- Acetic acid can serve as both a solvent and a co-catalyst.[11]- Can form strong hydrogen bonds with the nucleophilic nitrogen atoms, potentially reducing their reactivity.[12]- High polarity may excessively stabilize intermediates, favoring N-N bond cleavage in sensitive substrates.[6]
Polar Aprotic DMSO, DMF, Acetonitrile- Dissolves polar reactants without forming strong hydrogen bonds with nucleophiles.[12]- Can accelerate reactions by leaving nucleophiles more "free" to react.- May not be acidic enough on their own, requiring a strong Brønsted or Lewis acid catalyst.- Can be difficult to remove during workup due to high boiling points.
Non-Polar Toluene, Xylene- Can be beneficial in "one-pot" procedures where water removal (from hydrazone formation) is desired via azeotropic distillation.- Less likely to promote ionic side reactions like N-N cleavage.- Poor solubility for the hydrochloride starting material.- Often requires a co-solvent or a strong Lewis acid catalyst (e.g., ZnCl₂) to proceed effectively.[13]
Q3: My reaction is being conducted in acetic acid. Is this just a solvent or also a catalyst?

This is an excellent question that highlights the dual role of certain reagents. Acetic acid in a Fischer indole synthesis acts as both a solvent and a Brønsted acid catalyst.[2] It is sufficiently acidic to protonate the hydrazone and facilitate the necessary tautomerization and rearrangement steps.[11] Its high polarity also helps to dissolve the starting hydrazine salt and stabilize the charged intermediates. For many syntheses, acetic acid provides a convenient and effective medium, simplifying the reaction setup.[6]

Q4: Can I perform this reaction as a "one-pot" synthesis without isolating the hydrazone?

Yes, the Fischer indole synthesis is very commonly performed as a one-pot reaction.[14] In this approach, the this compound, the desired ketone or aldehyde, the acid catalyst, and the solvent are all combined in a single vessel. The acidic conditions required for the cyclization step also catalyze the initial formation of the hydrazone intermediate.[14] Solvents like acetic acid or ethanol are well-suited for this one-pot procedure.[13][14]

Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This guide addresses common issues and links them directly to solvent-related causes.

TroubleshootingWorkflow cluster_yield Low Yield Analysis cluster_purity Side Product Analysis Start Problem Encountered LowYield Low or No Yield Start->LowYield SideProducts Multiple Side Products Start->SideProducts Cause_Solubility Possible Cause: Poor Solubility of Hydrazine Salt LowYield->Cause_Solubility Cause_Polarity Possible Cause: Solvent Polarity Mismatched to Intermediates LowYield->Cause_Polarity Cause_Cleavage Possible Cause: N-N Bond Cleavage Dominates SideProducts->Cause_Cleavage Cause_Regioisomer Possible Cause: Formation of Regioisomers (with unsymmetrical ketones) SideProducts->Cause_Regioisomer Solution_Solubility Solution: Switch to a more polar solvent (e.g., acetic acid, ethanol). Consider a solvent mixture. Cause_Solubility->Solution_Solubility Solution_Polarity Solution: Screen solvents. If using a non-polar solvent like toluene, try a polar protic solvent like acetic acid to stabilize the sigmatropic rearrangement transition state. Cause_Polarity->Solution_Polarity Solution_Cleavage Solution: Highly polar protic solvents may over-stabilize intermediates leading to cleavage. Try a less polar medium (e.g., Toluene with p-TsOH) or a polar aprotic solvent. Cause_Cleavage->Solution_Cleavage Solution_Regioisomer Solution: Solvent and acid choice can influence enamine formation. Consider a Lewis acid (e.g., ZnCl2) in a less polar solvent to favor the sterically less hindered product. Cause_Regioisomer->Solution_Regioisomer

Caption: Troubleshooting workflow for common Fischer indole synthesis issues.

Problem: Low or No Yield of the Desired 6-Fluoro-7-methylindole
  • Possible Cause 1: Poor Solubility. Your starting material is a hydrochloride salt. If you are using a non-polar solvent like toluene or xylene alone, the hydrazine may not be dissolving sufficiently to react with the ketone.

    • Field-Proven Solution: Ensure your solvent system is polar enough to dissolve the starting material. Glacial acetic acid is often a successful starting point. Alternatively, using ethanol can also be effective. If a non-polar solvent is desired for other reasons (e.g., azeotropic water removal), consider adding a co-solvent or using the freebase form of the hydrazine.

  • Possible Cause 2: Mismatched Solvent Polarity. The key[3][3]-sigmatropic rearrangement step has a highly polar, charged transition state. A non-polar solvent will not stabilize this state, leading to a very high activation energy and a slow or non-existent reaction.

    • Field-Proven Solution: The reaction generally requires an acid catalyst and a medium that can support charged intermediates.[15] Brønsted acids like HCl or H₂SO₄ in polar protic solvents (ethanol, acetic acid) or Lewis acids like ZnCl₂ are effective catalysts.[3][11] If your reaction is failing in a non-polar solvent, the primary troubleshooting step should be to switch to a polar medium like acetic acid or polyphosphoric acid (PPA), which acts as both catalyst and solvent.

Problem: Significant Formation of Byproducts
  • Possible Cause: Dominance of N-N Bond Cleavage. The combination of the electron-donating methyl group and a highly stabilizing polar protic solvent can sometimes lower the energy barrier for N-N bond cleavage to a point where it competes with or dominates the desired sigmatropic rearrangement.[6][7] This will typically yield aniline derivatives and other decomposition products.

    • Field-Proven Solution: This is a scenario where "more polar" is not necessarily better. If you suspect N-N cleavage is the issue (often confirmed by mass spectrometry of the crude reaction mixture), consider switching to a less polar system. A common strategy is to use p-toluenesulfonic acid (p-TsOH) as the catalyst in a non-polar solvent like toluene or xylene at reflux.[2] This environment is less able to stabilize the ionic intermediates that lead to cleavage.

Visualizing the Mechanism: The Role of Solvent and Acid

The following diagram illustrates the accepted mechanism for the Fischer indole synthesis, highlighting the critical stages where the solvent and acid catalyst exert their influence.

Fischer_Mechanism cluster_catalysis Catalyst & Solvent Influence Start 5-Fluoro-2-methylphenylhydrazine + Ketone (R1-CO-CH2-R2) Hydrazone Phenylhydrazone Intermediate Start->Hydrazone H+ cat. - H2O Enamine Enamine (Ene-hydrazine) Hydrazone->Enamine Tautomerization ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine + H+ SigmatropicTS [3,3]-Sigmatropic Rearrangement (Key Step) ProtonatedEnamine->SigmatropicTS Heat Annotation1 Acid catalyst is crucial for this step. ProtonatedEnamine->Annotation1 Diimine Di-imine Intermediate SigmatropicTS->Diimine Rearomatization Annotation2 Polar solvent is critical to stabilize this charged transition state. SigmatropicTS->Annotation2 Aminal Cyclized Aminal Diimine->Aminal H+ cat. Cyclization Indole 6-Fluoro-7-methylindole + NH4+ Aminal->Indole - H+ - NH3

Caption: The Fischer Indole Synthesis mechanism with key solvent-influenced steps.

Reference Experimental Protocol

This protocol describes the synthesis of 6-Fluoro-2,7-dimethylindole from this compound and acetone. It is intended as a starting point for optimization.

Materials:

  • This compound (1.0 eq)

  • Acetone (1.2 eq)

  • Solvent (e.g., Glacial Acetic Acid)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound.

  • Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid, ~10 mL per gram of hydrazine). Begin stirring to dissolve the solid.

  • Reagent Addition: Add acetone to the stirring solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (for acetic acid, this is ~118 °C) and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into a beaker of ice water. This will often cause the product to precipitate.

    • Neutralize the solution carefully with a base (e.g., 10M NaOH) until it is slightly basic (pH ~8-9).

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x volume of the initial reaction).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid or oil can be purified by column chromatography on silica gel to yield the final product.

References
  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]

  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. (2020). Available from: [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

  • ResearchGate. (PDF) Fischer Indole Synthesis. (2021). Available from: [Link]

  • Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • Taber, D. F., & Tirunahari, P. K. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. Available from: [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5503-5509. Available from: [Link]

  • ResearchGate. Fischer indole synthesis applied to the total synthesis of natural products. (2017). Available from: [Link]

  • Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available from: [Link]

  • Al-Abed, Y., & Khan, M. T. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2501. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Available from: [Link]

  • Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available from: [Link]

  • Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube. Available from: [Link]

  • YMER. Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. Available from: [Link]

  • Journal of the American Chemical Society. Why Do Some Fischer Indolizations Fail?. (2011). Available from: [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. (2023). Available from: [Link]

Sources

minimizing byproduct formation with 5-Fluoro-2-methylphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Reactivity Paradox

Welcome to the technical guide for 5-Fluoro-2-methylphenylhydrazine hydrochloride (5-F-2-MPH·HCl) . As a Senior Application Scientist, I often see researchers struggle with this compound not because the chemistry is "difficult," but because it is unforgiving of process deviations.

This molecule presents a unique paradox:

  • The Advantage: The 2-methyl group acts as a "regio-blocker," forcing cyclization (in Fischer Indole synthesis) to the open ortho-position, theoretically eliminating one of the most common byproducts (regioisomers).

  • The Challenge: That same methyl group introduces steric strain and increases electron density, making the hydrazine moiety more susceptible to oxidative degradation and disproportionation before the desired reaction can occur.

This guide focuses on stabilizing the hydrazine nucleus to minimize "tar" formation and maximize the yield of your target fluorinated heterocycles.

Module 1: Pre-Reaction Stability (The "Pink Powder" Protocol)

The Issue: Users often report the white crystalline salt turning pink or brown upon storage. This is auto-oxidation to azo-derivatives and diazenes. Once this color change occurs, radical polymerization chains are initiated, leading to lower yields.

Critical Handling Protocols
ParameterSpecificationTechnical Rationale
Storage Temp < 4°C (Refrigerated) Retards thermal disproportionation of the N-N bond.
Atmosphere Argon or Nitrogen Hydrazines are reducing agents. Oxygen exposure converts them to diazenes (

), which do not participate in Fischer synthesis.
Form Keep as HCl Salt The protonated form (

) is significantly more resistant to oxidation than the free base. Never free-base until immediately before use.
Solvent Choice Degassed Alcohols When dissolving, use solvents sparged with inert gas. Dissolved oxygen in ethanol is sufficient to degrade 5-10% of your starting material within 1 hour.
Visualizing the Degradation Pathway

The following diagram illustrates why maintaining the HCl salt form is crucial until the reaction moment.

StabilityPath Salt 5-F-2-MPH (HCl Salt) FreeBase Free Base (Reactive Species) Salt->FreeBase Neutralization (NaOH/NaHCO3) Oxidation Auto-Oxidation (Air Exposure) FreeBase->Oxidation O2 Exposure (>15 mins) Target Target Hydrazone (Pre-Indole) FreeBase->Target Ketone/Aldehyde + Acid Catalyst Azo Azo/Diazene Byproducts Oxidation->Azo Tars Oligomeric Tars (Brown/Black) Azo->Tars Radical Polymerization

Caption: Figure 1.[1] The "Danger Zone" exists between neutralization and hydrazone formation. Minimizing this time window is critical.

Module 2: Fischer Indole Optimization (Regio-Control)

The Advantage: In standard meta-substituted phenylhydrazines, cyclization occurs at two positions (ortho and para to the substituent), leading to a mixture of 4- and 6-substituted indoles. With 5-F-2-MPH: The 2-methyl group blocks one ortho site . Cyclization is forced to the other side (C6), yielding the 7-methyl-4-fluoroindole skeleton (numbering shifts in product) with high specificity.

The Byproduct Risk: Because the 2-methyl group creates steric bulk, the formation of the hydrazone intermediate is slower. If the reaction is too slow, the hydrazine disproportionates into 5-fluoro-2-methylaniline (cleavage of N-N bond).

Optimization Table: Minimizing Aniline Formation
VariableRecommendationWhy?
Catalyst ZnCl₂ (anhydrous) or H₂SO₄ (4%) Lewis acids like ZnCl₂ often work better for sterically hindered hydrazines than protic acids, as they coordinate the ketone oxygen without protonating the hydrazine too aggressively.
Solvent Acetic Acid or Ethanol Acetic acid acts as both solvent and mild catalyst. Avoid water, which favors hydrolysis of the hydrazone back to the hydrazine (and subsequently to aniline).
Temperature Stepwise Heating Step 1 (Hydrazone): 0°C to RT for 2 hours. Step 2 (Cyclization): Reflux (80-100°C). Do not blast heat immediately; allow the hydrazone to form fully first.
Stoichiometry 1.1 eq Ketone : 1.0 eq Hydrazine Slight excess of ketone ensures all hydrazine is consumed into the stable hydrazone form, leaving none free to decompose.
Reaction Pathway & Exit Ramps[1][2]

FischerMechanism Start 5-F-2-MPH + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Acid Cat. - H2O Polymer Byproduct: Tars (Via Oxidation) Start->Polymer O2 Present Enamine Ene-Hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Aniline Byproduct: 5-Fluoro-2-methylaniline (Via N-N Cleavage) Hydrazone->Aniline Hydrolysis/Thermal Stress Sigmatropic [3,3]-Sigmatropic Shift Enamine->Sigmatropic Rate Limiting Step Indole Target Indole Product Sigmatropic->Indole - NH3

Caption: Figure 2. The critical branch point is the Hydrazone.[1] If the [3,3] shift is sterically hindered by the methyl group, the pathway diverts to Aniline formation.

Module 3: Purification & Workup

Even with optimized conditions, the "sticky" nature of hydrazine residues can contaminate the final product.

Troubleshooting the "Black Oil": If your crude reaction mixture is a dark oil, it contains oxidized hydrazine oligomers.

  • Basify Carefully: After the acid reaction, neutralize with saturated NaHCO₃. Do not use strong NaOH, as fluorinated indoles can sometimes degrade or polymerize under harsh basic conditions.

  • Extraction: Use Dichloromethane (DCM) . The fluorinated indole is highly lipophilic.

  • The "Aniline Wash": The major byproduct is 5-fluoro-2-methylaniline. It is basic.

    • Technique: Wash your organic layer with 1M HCl . The aniline will protonate and move to the aqueous layer. The indole (very weak base, pKa ~ -2) will remain in the organic layer.

FAQ: Troubleshooting Common Failures

Q1: I see a new spot on TLC that moves just below my product, but it's not the starting material. What is it? A: This is likely 5-fluoro-2-methylaniline .[2] It results from the disproportionation of the hydrazine (N-N bond cleavage). This happens if the reaction temperature is too high before the hydrazone is fully formed. Fix: Ensure complete hydrazone formation at lower temperatures (RT) before heating to reflux for the cyclization step [1].

Q2: My yield is low (<30%), and the reaction mixture turned black immediately. A: This indicates rapid oxidation. Fix: Did you free-base the hydrazine before adding the ketone? Don't. Add the hydrochloride salt directly to the solvent containing the ketone, then add a mild base (like Sodium Acetate) in situ or rely on the catalyst. This keeps the free hydrazine concentration low at any given moment [2].

Q3: Can I use microwave irradiation for this reaction? A: Yes, microwave heating is actually recommended for sterically hindered hydrazines like 5-F-2-MPH. It accelerates the [3,3]-sigmatropic rearrangement step, which is the bottleneck caused by the methyl group, thereby outcompeting the degradation pathways [3].

Q4: Does the Fluorine atom affect the reaction rate? A: Yes. Fluorine is electron-withdrawing. It deactivates the phenyl ring slightly, making the nucleophilic attack of the ene-hydrazine on the aromatic ring (during the rearrangement) slower than in non-fluorinated analogs. This requires slightly more vigorous conditions (higher boiling solvent or stronger Lewis acid like ZnCl₂) compared to standard phenylhydrazine [4].

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Biosynth. (2023). Safety Data Sheet: this compound. (Confirming storage and stability requirements).

  • Porcheddu, A., et al. (2012).[3] "From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis." Organic Letters, 14(24), 6112-6115. (Discussing modern catalytic improvements).

  • Sándorfy, C. (1999). "Electronic Effects in the Fischer Indole Synthesis." Canadian Journal of Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for this compound before handling.

Sources

preventing decomposition of 5-Fluoro-2-methylphenylhydrazine hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro-2-methylphenylhydrazine hydrochloride

A Senior Application Scientist's Guide to Preventing Decomposition in Synthesis

Welcome to the technical support center. As researchers and drug development professionals, we understand that the success of your synthesis often hinges on the stability of key reagents. This compound is a critical building block, particularly in Fischer indole syntheses, but its propensity for decomposition can be a significant hurdle. This guide is designed to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate these challenges effectively. Here, we will address common issues in a direct question-and-answer format, moving from understanding the core problems to implementing robust, preventative solutions in your workflow.

Section 1: Core Principles of Reagent Stability

Understanding the fundamental instability of arylhydrazines is the first step toward preventing their decomposition. Let's explore the "why" behind the degradation.

Q: What are the primary decomposition pathways for this compound?

A: The primary and most rapid decomposition pathway is oxidation . The hydrazine moiety is highly susceptible to oxidation, which converts it into a diazenyl species that can lead to the formation of intensely colored azo compounds and other degradation products.[1] This process is often catalyzed by trace metals or initiated by atmospheric oxygen. Additionally, while the compound has moderate thermal stability, it will decompose upon heating, with a reported decomposition temperature of around 197°C.[1][2] Under harsh acidic or basic conditions, other side reactions can also occur. The hydrochloride salt form is used specifically to improve its stability and shelf-life compared to the free base.[3]

Hydrazine 5-Fluoro-2-methyl- phenylhydrazine HCl Oxidized Diazenyl Intermediate Hydrazine->Oxidized  [O] (Air, Metal Traces) Azo Azo Compound (Colored Impurity) Oxidized->Azo Dimerization Other Further Degradation Products Oxidized->Other

Caption: Primary oxidative decomposition pathway.

Q: Which environmental and reaction factors most significantly accelerate this decomposition?

A: Several factors can compromise the stability of your reagent, often working in concert:

  • Atmospheric Oxygen: This is the most common culprit. Exposing the solid or solutions to air, especially during heating, will initiate oxidation.[4]

  • Heat: Although the decomposition point is relatively high, elevated temperatures in solution accelerate the rate of all degradation reactions, including oxidation.[5][6] Most applications, like the Fischer indole synthesis, require heat, making this a critical parameter to control.[7]

  • Light: Many complex organic molecules are light-sensitive.[8] While less critical than oxygen or heat, storing the reagent in the dark and running reactions in foil-wrapped flasks is a good laboratory practice to prevent photochemical degradation.

  • pH: Extreme pH levels can be detrimental. While the Fischer indole synthesis requires an acid catalyst, excessively strong acidic or basic conditions can promote side reactions.[6][9]

  • Metal Contaminants: Trace amounts of transition metals, potentially from glassware, spatulas, or other reagents, can catalytically accelerate hydrazine decomposition.[9] Using scrupulously clean equipment is essential.

Section 2: Troubleshooting Guide - From Observation to Solution

Q: My reaction mixture is turning dark brown/black, and TLC analysis shows a streak or multiple spots near the baseline. What's happening?

A: This is a classic symptom of significant reagent decomposition. The dark coloration is due to the formation of conjugated azo dyes and other polymeric byproducts.[1] These impurities are often highly polar, which is why they either streak or remain at the baseline on a typical silica gel TLC plate. This indicates that the preventative measures for handling the reagent were likely insufficient. Use the following workflow to diagnose and solve the issue.

Start Observation: Dark Reaction & Bad TLC Check1 Was the reaction run under an inert atmosphere? Start->Check1 Sol1 ACTION: Implement inert gas (N₂/Ar) purging for all steps. Check1->Sol1 No Check2 Were solvents degassed prior to use? Check1->Check2 Yes Sol1->Check2 Sol2 ACTION: Degas solvents via sparging, freeze-pump-thaw, or sonication. Check2->Sol2 No Check3 Was the reaction temperature well-controlled and minimal? Check2->Check3 Yes Sol2->Check3 Sol3 ACTION: Use an oil bath with a PID controller. Run at the lowest effective temperature. Check3->Sol3 No Check4 Is the reagent old or was it stored improperly? Check3->Check4 Yes Sol3->Check4 Sol4 ACTION: Purchase new reagent or purify existing stock by recrystallization. Check4->Sol4 Yes End Problem Resolved Check4->End No Sol4->End

Caption: Troubleshooting workflow for reaction decomposition.

Section 3: Proactive Protocols for Preventing Decomposition

Success lies in prevention. By adopting rigorous techniques from the start, you can virtually eliminate decomposition issues.

Q: What is the best practice for handling and storing the reagent before use?

A: Proper storage is non-negotiable.

  • Storage Environment: Keep the reagent in a tightly sealed container in a cool, dry, and dark place.[4] The recommended storage temperature is between 10°C - 25°C.[2]

  • Inert Atmosphere: The reagent should be stored under an inert gas like nitrogen or argon to protect it from atmospheric oxygen.[2][4]

  • Handling: When weighing and transferring the solid, do so quickly to minimize air exposure. For frequent use, consider aliquoting the reagent into smaller vials under an inert atmosphere in a glovebox to protect the main stock.

Q: How should I set up my reaction to minimize decomposition from the start?

A: A robust experimental setup is your primary defense. The following protocol is tailored for a typical acid-catalyzed reaction like the Fischer indole synthesis.

  • Glassware Preparation: Ensure all glassware is oven-dried and free of residues. Clean with a suitable solvent and dry thoroughly.

  • Solvent Degassing: Before use, degas your reaction solvent to remove dissolved oxygen. Common methods include:

    • Sparging: Bubble nitrogen or argon gas through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For anhydrous, sensitive reactions, freeze the solvent with liquid nitrogen, apply a vacuum, and then thaw. Repeat three times.

  • Reaction Assembly:

    • Assemble your glassware (e.g., a three-neck flask with a condenser, temperature probe, and septum) while it is still warm.

    • Immediately flush the entire system with a steady stream of nitrogen or argon for several minutes. Maintain a positive pressure of inert gas throughout the reaction (a gas bubbler is recommended).

  • Reagent Addition:

    • Add the this compound and other solid reagents to the flask under a positive flow of inert gas.

    • Add the degassed solvent via cannula or a syringe.

    • Liquid reagents should be added via syringe through the rubber septum.

  • Temperature Control:

    • Use a temperature-controlled oil bath or heating mantle with a thermocouple to maintain a stable, uniform temperature. Avoid localized overheating which can occur with a heating mantle set too high.

Recommended Inert Atmosphere Setup cluster_flask Flask Reaction Flask (with stir bar) Condenser Condenser (Water In/Out) Condenser->Flask Bubbler Oil Bubbler (maintains positive pressure) Condenser->Bubbler Gas Outlet Septum Rubber Septum (for liquid additions) Septum->Flask GasInlet Gas Inlet Adapter GasInlet->Flask GasSource N₂ / Ar Source GasSource->GasInlet

Caption: Diagram of a robust experimental setup.

Q: What are the optimal conditions for using this hydrazine in a Fischer Indole Synthesis?

A: The "optimal" conditions depend on the specific ketone or aldehyde substrate, but general guidelines can be summarized. The choice of acid catalyst is critical and can significantly influence reaction time, temperature, and yield.[10][11]

ParameterBrønsted Acids (e.g., H₂SO₄, PPA)Lewis Acids (e.g., ZnCl₂)SolventsKey Considerations
Catalyst Strong proton source, effective for many substrates.Milder, often used for sensitive substrates. Can be heterogeneous.Acetic Acid, Ethanol, Toluene, DMSO.Polyphosphoric acid (PPA) can act as both catalyst and solvent at high temperatures.
Temperature Often requires elevated temperatures (80-150°C).Can sometimes proceed at lower temperatures (RT to 100°C).The choice of solvent dictates the accessible temperature range.Start with lower temperatures and gradually increase to find the minimum required for conversion, minimizing thermal decomposition.
Pitfalls Can cause charring or sulfonation with sensitive substrates at high temperatures.Can be difficult to remove during workup. May require anhydrous conditions.Polar aprotic solvents can sometimes improve solubility and reaction rates.Always form the hydrazone first at a lower temperature before proceeding to the higher temperature cyclization step to improve outcomes.[12]

Section 4: Frequently Asked Questions (FAQs)

Q: Is it necessary to purify the reagent as supplied from the vendor?

A: Not always, but it is good practice to assess its quality. A new bottle from a reputable supplier is often used directly. However, if the solid appears discolored (yellow or tan instead of white/off-white) or if you are experiencing decomposition issues, purification is recommended.[1] Recrystallization from ethanol or methanol is an effective method to remove colored, oxidized impurities.[1]

Q: Can I use the free base instead of the hydrochloride salt?

A: It is not recommended. The hydrochloride salt is significantly more stable to air oxidation than the free base.[3] If your reaction conditions are incompatible with an acid salt, the free base can be generated in situ by careful addition of one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) at low temperature (0°C) under a strict inert atmosphere, followed immediately by the addition of your reaction partner. The isolated free base has a very poor shelf life.

Q: My reaction requires a strong base. How can I avoid decomposing the hydrazine?

A: This is a challenging scenario. Hydrazines are sensitive to both strong acids and bases.[9] If a strong base is unavoidable, the key is to control the conditions stringently.

  • Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Perform the deprotonation at very low temperatures (-78°C is standard) to minimize decomposition.

  • Add the base slowly to a solution of the hydrazine to avoid localized high concentrations.

  • "Trap" the resulting anion immediately with your electrophile. Do not let the deprotonated hydrazine sit in solution for an extended period.

References

  • Lanças, F. M. (2014). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved from [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]

  • Hickman, D. A., & Reck, E. D. (2022). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Hartwig, J. F., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. eScholarship.org. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Fischer Indole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6852890B1 - Process for the preparation of phenylhydrazines.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

  • Taber, D. F., & Straney, P. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2849–2856. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Scientia Iranica. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

Sources

overcoming steric hindrance in reactions with 5-Fluoro-2-methylphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric & Electronic Barriers in Synthesis Ticket ID: #TECH-5F2M-HYD Status: Open for Consultation

Introduction: The "Ortho-Effect" Paradox

Welcome to the technical guide for 5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS: 325-50-8). This reagent presents a classic "push-pull" challenge in organic synthesis:

  • Steric Hindrance: The ortho-methyl group creates significant steric bulk, blocking nucleophilic approach and impeding sigmatropic rearrangements.

  • Electronic Deactivation: The 5-fluoro substituent is electron-withdrawing, reducing the nucleophilicity of the hydrazine nitrogens compared to a standard tolyl hydrazine.

This guide provides self-validating protocols to overcome these barriers, focusing on Fischer Indole Synthesis and Palladium-Catalyzed Cross-Couplings .

Module 1: Pre-Reaction Preparation (The Foundation)

Critical Failure Point: Many reactions fail because the HCl salt is used directly in non-polar solvents or with base-sensitive catalysts. The salt must often be neutralized ("free-based") to liberate the active nucleophile.

Protocol: Biphasic Free-Basing

Use this protocol before Pd-catalyzed couplings or non-acidic condensations.

  • Dissolution: Suspend 5-Fluoro-2-methylphenylhydrazine HCl (1.0 eq) in Ethyl Acetate (10 mL/g).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃ (mild) or 1M NaOH (strong).

    • Note: Use NaHCO₃ if downstream reagents are base-sensitive.

  • Separation: Stir vigorously for 15 minutes until the solid dissolves and the organic layer clarifies.

  • Isolation: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate immediately before use.

    • Warning: The free base is prone to air oxidation. Store under Argon if not used within 1 hour.

Module 2: Fischer Indole Synthesis

The Challenge: The ortho-methyl group sterically hinders the key [3,3]-sigmatropic rearrangement step. The 5-fluoro group destabilizes the intermediate cationic species.

Troubleshooting Guide: Cyclization Failures
SymptomProbable CauseTechnical Solution
No Reaction (SM Recovery) Energy barrier for [3,3]-shift is too high due to steric clash.Switch to Microwave Irradiation. Heat at 150–160°C for 10–20 mins in Acetic Acid.
Azo-Dimer Formation Oxidation of hydrazine competes with hydrazone formation.Degas solvents thoroughly. Use ZnCl₂ (Lewis Acid) in inert atmosphere instead of protic acids.
Regioisomer Mixtures Asymmetric ketones allow attack at two positions.Solvent Polarity Control. Switch from protic solvents (EtOH) to aprotic (Toluene) to favor the thermodynamic enamine intermediate.
Low Yield (<30%) Electronic deactivation by Fluorine prevents hydrazone formation.Pre-form the Hydrazone. Reflux hydrazine + ketone with catalytic p-TSA with Dean-Stark trap to force water removal before adding the cyclization acid (e.g., PPA).
Recommended Workflow: Microwave-Assisted Cyclization

Reference: Adapted from methods by Kappe et al. and Müller et al. [1, 2]

  • Mix: Combine Hydrazine HCl salt (1.0 eq), Ketone (1.1 eq), and p-Toluenesulfonic acid (p-TSA) (1.5 eq) in Glacial Acetic Acid.

  • Irradiate: Set microwave reactor to 160°C (fixed temp) with high stirring. Hold for 10 minutes .

  • Workup: Pour into ice water. If precipitate forms, filter. If not, neutralize with NaOH and extract with DCM.

FischerMechanism cluster_0 Critical Control Point Start Hydrazine (Ortho-Blocked) Hydrazone Hydrazone Intermediate Start->Hydrazone + Ketone - H2O Sigmatropic [3,3]-Sigmatropic Rearrangement (STERIC CLASH HERE) Hydrazone->Sigmatropic Tautomerization (Acid Cat.) Indole 5-Fluoro-7-methylindole Product Sigmatropic->Indole - NH3 Cyclization

Figure 1: Mechanism of Fischer Indole Synthesis highlighting the steric bottleneck at the rearrangement step.

Module 3: Buchwald-Hartwig Cross-Coupling

The Challenge: Hydrazines are reducing agents and can deactivate Pd(II) to Pd black.[1] The ortho-methyl group makes the N-nucleophile difficult to bind to the metal center.

Ligand Selection Matrix
Ligand ClassExampleWhy it works for this molecule
Dialkylbiaryl Phosphines XPhos, BrettPhos The bulky biaryl backbone promotes reductive elimination, which is often the rate-limiting step for hindered substrates [3].
Ferrocenyl Phosphines CyPF-tBu (Josiphos) Hartwig's system.[2] The high electron density protects the Pd center from reduction by the hydrazine, while the bite angle accommodates the ortho-methyl bulk [4].
Optimized Protocol: N-Arylation

Reference: Based on Hartwig and Buchwald methodologies for hindered amines [3, 4].[3]

  • Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR [Pd(cinnamyl)Cl]₂ + Josiphos (CyPF-tBu).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) is preferred over NaOtBu for hindered hydrazines to prevent side reactions.

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temperature: 80–100°C.

  • Order of Addition:

    • Premix Pd and Ligand in solvent (activate for 5 mins).

    • Add Aryl Halide.

    • Add Free-based Hydrazine (from Module 1).

    • Add Base last.

BuchwaldLogic Input 5-Fluoro-2-methylphenylhydrazine Decision Target Reaction? Input->Decision Fischer Fischer Indole (Cyclization) Decision->Fischer Coupling C-N Coupling (Buchwald) Decision->Coupling Fischer_Sol Use Microwave + p-TSA (Overcome Sterics with Energy) Fischer->Fischer_Sol Coupling_Sol Use Bulky Ligand (XPhos) + LiHMDS Base Coupling->Coupling_Sol

Figure 2: Decision tree for selecting reaction conditions based on the desired pathway.

FAQs: Expert Troubleshooting

Q: Can I use the HCl salt directly in the Buchwald coupling? A: No. The HCl will consume your base (LiHMDS/NaOtBu) immediately. Furthermore, chloride ions can poison the palladium catalyst in this specific steric environment. Always free-base first (See Module 1).

Q: My Fischer Indole reaction turns black and yields nothing. Why? A: This indicates oxidative decomposition. The hydrazine is sensitive to oxygen, especially at high temperatures.

  • Fix: Sparge your solvent with Argon for 20 minutes before heating. Add an antioxidant like BHT (butylated hydroxytoluene) if the reaction is strictly thermal (non-metal).

Q: The reaction works but I get the wrong regioisomer (7-fluoro-4-methylindole instead of 5-fluoro-7-methylindole). A: This suggests a migration or "abnormal" Fischer reaction, often caused by excessive heating time.

  • Fix: Reduce reaction time. Switch to ZnCl₂ in refluxing benzene/toluene (lower temp than acetic acid) to effectively lower the kinetic energy of the system.

References

  • Müller, T. J. J., et al. (2016).[4] "Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization." Synthesis, 48, 974-986.[4]

  • Kappe, C. O., et al. (2010). "Microwave-Assisted Organic Synthesis." Macromolecular Rapid Communications. (Contextual citation from search results on microwave Fischer synthesis).
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Hartwig, J. F., et al. (2021).[5] "Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium." Journal of the American Chemical Society.

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[4][5][6][7][8] Chemical Reviews, 63(4), 373–401.

Sources

work-up procedure for Fischer indole synthesis using 5-Fluoro-2-methylphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Work-up Procedure for 5-Fluoro-2-methylphenylhydrazine Hydrochloride

Executive Summary

This guide addresses the specific challenges associated with using This compound (CAS: 325-50-8) in Fischer Indole Synthesis. Unlike simple phenylhydrazines, this substrate presents unique electronic and steric factors:

  • Regiocontrol: The ortho-methyl group at position 2 blocks one cyclization site, forcing the reaction to occur exclusively at position 6. This typically yields 4-fluoro-7-methylindole derivatives, simplifying purification by eliminating regioisomers.

  • Electronic Deactivation: The fluorine atom at position 5 (which becomes position 4 in the indole) is electron-withdrawing by induction. This deactivates the ring toward the critical sigmatropic rearrangement, often requiring higher temperatures or stronger acid catalysts compared to non-fluorinated analogues.

  • Salt Management: The hydrochloride salt releases stoichiometric HCl, which can lead to "charring" or polymerization if not buffered or if the solvent system is not tolerant of high acidity.

Module 1: Reaction Setup & Optimization (Pre-Work-up)

Preventing work-up issues begins with the reaction setup.

Q: Why is my reaction mixture turning into a black tar (polymerization)? A: This is the classic "Fischer Tar" problem, exacerbated by the hydrochloride salt.

  • Cause: The starting material releases HCl. If you are using a strong acid catalyst (e.g.,

    
     or p-TsOH) in addition to the salt, the acidity may be too high, promoting oxidative polymerization of the hydrazine or the indole product.
    
  • Solution:

    • Free-Base First: Neutralize the hydrazine hydrochloride with aqueous

      
       and extract the free base into organic solvent (e.g., Toluene) before adding the ketone and acid catalyst.
      
    • Buffered Conditions: If running directly, use a solvent that acts as a buffer or a weak acid, such as glacial acetic acid without additional mineral acid. The HCl released from the salt is often sufficient to catalyze the reaction [1].

Q: The reaction is sluggish. Should I increase the temperature? A: Yes, but cautiously. The 5-fluoro group deactivates the nucleophilic attack required for the [3,3]-sigmatropic shift.

  • Recommendation: Standard reflux in ethanol (78°C) may be insufficient. Switch to higher-boiling solvents like acetic acid (118°C) or toluene (110°C) with a Dean-Stark trap to remove water, driving the hydrazone formation and cyclization [2].

Module 2: The Work-up Protocol (Step-by-Step)

Standardized procedure to maximize yield and purity.

Phase A: Quenching & Neutralization
  • Cooling: Cool the reaction mixture to Room Temperature (RT). Do not pour hot reaction mixtures directly into water, as this can trap impurities in rapidly precipitating gums.

  • Solvent Removal (If Acetic Acid used): Evaporate the majority of acetic acid under reduced pressure. Residual acid complicates the extraction.

  • Basification:

    • Resuspend the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Slowly add saturated aqueous

      
        or 10% NaOH  at 0°C until pH ~8-9.
      
    • Critical: Indoles are acid-sensitive. Complete neutralization prevents acid-catalyzed dimerization during storage.

Phase B: Extraction & Washing
  • Separation: Separate the organic layer.

  • Hydrazine Removal (The "Red Wash"): Unreacted hydrazine is toxic and can oxidize to colored impurities.

    • Wash the organic layer with 0.1 M HCl (briefly) to pull unreacted hydrazine back into the aqueous phase.

    • Warning: Do not prolong this step, or the indole may protonate and extract into the water.

  • Brine Wash: Wash with saturated brine to remove trapped water.

  • Drying: Dry over anhydrous

    
     and filter.
    
Phase C: Purification Strategy
MethodSuitability for 4-Fluoro-7-methylindolesNotes
Recrystallization HighPreferred first step. Solvents: Hexane/EtOAc or Ethanol/Water. The methyl/fluoro substitution often aids crystallinity.
Column Chromatography MediumUse if oil persists. Gradient: Hexane

5-10% EtOAc/Hexane. Indoles move fast; tars stay on baseline.
Vacuum Distillation LowRisk of decomposition. Only for very stable, simple derivatives.
Module 3: Visual Workflows
Figure 1: Work-up Decision Tree

Follow this logic flow to determine the correct isolation path.

WorkupProcedure Start Reaction Complete SolventCheck Solvent Used? Start->SolventCheck AceticAcid Acetic Acid SolventCheck->AceticAcid EthanolToluene Ethanol / Toluene SolventCheck->EthanolToluene Evap Evaporate Volatiles AceticAcid->Evap Neutralize Neutralize with NaHCO3 (pH 8-9) EthanolToluene->Neutralize If Acid Catalyst Used Resuspend Resuspend in EtOAc/DCM Evap->Resuspend Resuspend->Neutralize Wash Wash: 0.1M HCl (remove hydrazine) -> Brine Neutralize->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry StateCheck Physical State? Dry->StateCheck Solid Solid StateCheck->Solid Oil Oil / Gum StateCheck->Oil Recryst Recrystallize (Hexane/EtOAc) Solid->Recryst Column Column Chromatography Oil->Column

Caption: Decision matrix for isolating 4-fluoro-7-methylindoles, prioritizing hydrazine removal and pH control.

Module 4: Troubleshooting & FAQs

Q: I see a persistent "red/brown" color in my product. What is it? A: This is likely an oxidation product of unreacted 5-fluoro-2-methylphenylhydrazine.

  • Fix: Ensure you perform the dilute acid wash (0.1 M HCl) during work-up. If the solid is already isolated, wash the crystals with cold, dilute HCl, then water, then hexane.

Q: Can I monitor the reaction using NMR? A: Yes, this substrate is ideal for 19F NMR monitoring.

  • Technique: Take an aliquot, dissolve in

    
    .
    
    • Starting Material: 5-Fluoro-2-methylphenylhydrazine will have a distinct chemical shift (typically around -120 to -125 ppm, depending on solvent).

    • Product: The indole fluorine signal will shift significantly due to the change in aromaticity and electron density. This allows you to calculate conversion without interference from non-fluorinated tars [3].

Q: Is the 4-Fluoro-7-methylindole product stable? A: Generally, yes. The 7-methyl group provides some steric protection, and the fluorine atom stabilizes the ring against oxidative metabolism (in biological systems). However, like all electron-rich indoles, it is prone to oxidation by air and light over long periods.

  • Storage: Store under Nitrogen/Argon at -20°C, protected from light.

References
  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Technical Support Center: Navigating Hydrazone Intermediate Stability in Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical, yet often underestimated, challenge in synthetic organic chemistry: the stability of hydrazone intermediates in indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter frustratingly low yields, inconsistent results, or complete reaction failures when employing methods like the Fischer indole synthesis.

Here, we move beyond textbook procedures to provide field-proven insights and robust troubleshooting strategies. Our approach is grounded in mechanistic understanding, ensuring that every recommendation is not just a "fix" but a scientifically reasoned solution.

Section 1: Understanding the Instability—The "Why" Behind the Problem

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, but its success hinges on the formation and subsequent cyclization of a phenylhydrazone intermediate. These intermediates are often the weak link in the synthetic chain. Their instability is not a singular issue but a confluence of several factors.

FAQ: Why did my seemingly pure hydrazone decompose before the cyclization step?

This is a frequent and frustrating issue. Hydrazone stability is critically dependent on its environment. The primary culprits for decomposition are often residual acid or base from the formation step, exposure to atmospheric moisture and oxygen, and thermal stress.

  • Hydrolytic Instability: The C=N bond of the hydrazone is susceptible to hydrolysis, reverting back to the constituent ketone/aldehyde and phenylhydrazine. This is particularly problematic if the hydrazone is not scrupulously dried and protected from atmospheric moisture. The presence of even catalytic amounts of acid or base can dramatically accelerate this process.

  • Oxidative Degradation: Hydrazones can be sensitive to air oxidation, leading to the formation of hydroperoxides and other undesired byproducts, which can introduce a cascade of side reactions.

  • Tautomerization and Side Reactions: The hydrazone can tautomerize to an ene-hydrazine, a key step in the productive Fischer cyclization. However, under non-ideal conditions, this ene-hydrazine intermediate can be intercepted by other reagents or undergo unproductive side reactions, such as fragmentation or polymerization, especially if the reaction temperature is too high or maintained for too long before the cyclization catalyst is introduced.

Section 2: Troubleshooting Guide—From Diagnosis to Solution

This section provides a systematic approach to diagnosing and solving common problems related to hydrazone instability.

Issue: Low or No Yield of Indole, with Complex Mixture Observed in Crude Analysis

Possible Cause 1: Incomplete Hydrazone Formation.

  • Diagnosis: Before proceeding to the cyclization step, it is crucial to confirm the complete consumption of the starting ketone or aldehyde. This can be easily monitored by Thin Layer Chromatography (TLC). A common mistake is to assume the reaction has gone to completion based on time alone.

  • Solution Protocol:

    • Reaction Monitoring: Co-spot the starting material (ketone/aldehyde) and the reaction mixture on a TLC plate.

    • Visualization: Use a UV lamp for visualization. If the starting material is not UV-active, use a potassium permanganate (KMnO₄) stain, which will readily stain the aldehyde/ketone but often gives a different color or weaker stain for the hydrazone.

    • Confirmation: The disappearance of the starting material spot is the primary indicator of complete hydrazone formation.

Possible Cause 2: Hydrazone Decomposition During Workup or Isolation.

  • Diagnosis: If TLC confirms complete formation but the isolated hydrazone is impure or the subsequent indole yield is low, decomposition during workup is likely. Aqueous workups, especially with acidic or basic washes, can promote hydrolysis. Similarly, purification via silica gel chromatography can be problematic.

  • Solution Protocol:

    • Minimize Aqueous Contact: If a wash is necessary, use a saturated sodium bicarbonate solution followed by brine, and work quickly. Ensure the organic layer is thoroughly dried with an agent like sodium sulfate or magnesium sulfate before solvent removal.

    • Avoid Silica Gel Chromatography (If Possible): The acidic nature of standard silica gel can catalyze hydrazone decomposition. If chromatography is unavoidable, consider using deactivated silica (pre-treated with a base like triethylamine) or switching to a less acidic stationary phase like alumina.

    • Telescoping the Reaction: The most robust solution is often to avoid isolating the hydrazone altogether. After confirming its formation in the reaction vessel, the solvent can be removed under reduced pressure, and the crude hydrazone can be directly subjected to the cyclization conditions.

Issue: The Reaction Stalls at the Hydrazone Stage with No Indole Formation

Possible Cause: Inappropriate Choice or Concentration of Acid Catalyst for Cyclization.

  • Diagnosis: The cyclization of the hydrazone to the indole requires a delicate balance. Too little acid results in no reaction, while too much can lead to degradation or unwanted side reactions like the Plancher rearrangement.

  • Solution: A screening of catalysts and conditions is often necessary. The optimal choice is highly substrate-dependent.

Table 1: Comparison of Common Catalysts for Fischer Indole Synthesis

CatalystTypical ConcentrationAdvantagesDisadvantages
Brønsted Acids
Acetic Acid5-20 eq. or as solventMild, good for electron-rich substrates.Can be slow; may require high temperatures.
Polyphosphoric Acid (PPA)As solvent/reagentStrong dehydrating agent, often effective.Viscous, difficult to stir; workup can be challenging.
Zinc Chloride (ZnCl₂)1-2 eq.Strong Lewis acid, widely used.Can be harsh, leading to charring with sensitive substrates.
Lewis Acids
Boron Trifluoride (BF₃·OEt₂)1-2 eq.Potent catalyst, can work at lower temperatures.Highly sensitive to moisture.
Indium(III) Chloride (InCl₃)0.1-0.5 eq.Milder Lewis acid, often more tolerant of functional groups.Higher cost.

Section 3: Visualizing the Process—Workflows and Mechanisms

Understanding the sequence of events is key to effective troubleshooting. The following diagrams illustrate the critical pathways.

G cluster_formation Hydrazone Formation cluster_stability Stability Checkpoint cluster_cyclization Fischer Cyclization ketone Ketone/Aldehyde hydrazone Hydrazone Intermediate ketone->hydrazone H+ or OH- cat. hydrazine Phenylhydrazine hydrazine->hydrazone isolate Isolate & Purify? hydrazone->isolate [Default Path] telescope Telescope to Cyclization isolate->telescope [Recommended Path] decomp Degraded Products isolate->decomp Decomposition Risk (Hydrolysis, Oxidation) catalyst Add Acid Catalyst (e.g., ZnCl₂, PPA) telescope->catalyst indole Final Indole Product catalyst->indole [3,3]-Sigmatropic Rearrangement

Caption: Workflow for managing hydrazone intermediates in indole synthesis.

G hydrazone Hydrazone (C=N) enehydrazine Ene-hydrazine (C=C-NH-NH) hydrazone->enehydrazine Tautomerization (Rate-limiting) hydrolysis Hydrolysis (Ketone + Hydrazine) hydrazone->hydrolysis H₂O / H⁺ oxidation Oxidation (Side Products) hydrazone->oxidation [O₂] cyclization Productive Cyclization (to Indole) enehydrazine->cyclization [H⁺]

Caption: Competing pathways for the hydrazone intermediate.

Section 4: Advanced Protocols and Best Practices

Protocol: In Situ Formation and Cyclization (Telescoped Reaction)

This protocol is highly recommended for substrates with sensitive hydrazone intermediates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap (or packed with molecular sieves), add the phenylhydrazine (1.0 eq.) and the ketone/aldehyde (1.05 eq.) in a suitable solvent (e.g., toluene, xylene).

  • Formation: Add a catalytic amount of acetic acid (0.05 eq.). Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the hydrazone.

  • Monitoring: Monitor the reaction by TLC until the starting ketone/aldehyde is completely consumed.

  • Transition: Allow the reaction to cool to room temperature. Do not perform an aqueous workup.

  • Cyclization: Directly add the cyclization catalyst (e.g., ZnCl₂ pre-dried under vacuum) portion-wise to the cooled solution.

  • Final Reaction: Heat the reaction mixture according to the requirements of the chosen catalyst to effect the cyclization to the indole.

  • Workup: Proceed with the standard workup for the indole synthesis only after the cyclization is complete.

Best Practices for Handling and Storage of Isolated Hydrazones

If isolation is absolutely necessary:

  • Drying: Ensure the isolated solid is dried thoroughly under high vacuum to remove all traces of solvent and water.

  • Inert Atmosphere: Store the hydrazone under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.

  • Temperature: Store at low temperatures (e.g., in a freezer at -20 °C) to slow down potential decomposition pathways.

  • Purity: Ensure all starting materials are pure. Impurities in the phenylhydrazine or ketone can sometimes catalyze decomposition.

By understanding the inherent instabilities of hydrazone intermediates and adopting a systematic, diagnostic approach, you can significantly improve the reliability and yield of your indole syntheses.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available at: [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. A Review. Organic Preparations and Procedures International, 25(6), 607–632. Available at: [Link]

  • Taber, D. F., & Straney, P. J. (2010). The Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Bi, X., Li, B., & Zhang, W. (2011). Recent advances in the Fischer indole synthesis. Chemical Society Reviews, 40(9), 4671–4687. Available at: [Link]

Validation & Comparative

comparison of 5-Fluoro-2-methylphenylhydrazine hydrochloride and 4-fluorophenylhydrazine in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 5-Fluoro-2-methylphenylhydrazine hydrochloride and 4-Fluorophenylhydrazine for the synthesis of fluorinated indole scaffolds.

Executive Summary

In medicinal chemistry, the strategic placement of fluorine atoms on indole scaffolds is critical for modulating metabolic stability (blocking P450 oxidation) and lipophilicity. This guide compares two hydrazine precursors used to access distinct fluorinated indole isomers via the Fischer Indole Synthesis.

  • 4-Fluorophenylhydrazine (4-FPH) is the industry standard for synthesizing 5-fluoroindoles .

  • 5-Fluoro-2-methylphenylhydrazine (5-F-2-Me-PH) is a specialized reagent that enforces regioselectivity to yield 4-fluoro-7-methylindoles , a scaffold that is otherwise difficult to access selectively due to the mixture issues inherent in using 3-fluorophenylhydrazine.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Feature5-Fluoro-2-methylphenylhydrazine HCl4-Fluorophenylhydrazine HCl
CAS Number 325-50-8823-85-8 (HCl salt)
Structure Ortho-methyl, Meta-fluoro (relative to hydrazine)Para-fluoro (relative to hydrazine)
Primary Indole Product 4-Fluoro-7-methylindole 5-Fluoroindole
Electronic Nature Activated (Methyl EDG + Ortho-F activation)Deactivated/Neutral (Inductive withdrawal of F)
Solubility Soluble in DMSO, Methanol; Moderate in WaterSoluble in Water, Methanol
Regioselectivity High (Locked): Methyl blocks C2; forces C6 reaction.High (Symmetric): C2 and C6 are equivalent.

Mechanistic Insight: The "Regioselectivity Lock"

The core distinction lies in how the substituents direct the [3,3]-sigmatropic rearrangement, the rate-determining step of the Fischer Indole Synthesis.

Pathway A: 4-Fluorophenylhydrazine
  • Symmetry: The fluorine atom is para to the hydrazine moiety. Positions 2 and 6 on the benzene ring are chemically equivalent.

  • Outcome: Cyclization occurs at either ortho position, placing the fluorine at the C5 position of the resulting indole.

Pathway B: 5-Fluoro-2-methylphenylhydrazine
  • Steric Blockade: The methyl group at position 2 physically blocks one of the ortho sites.

  • Electronic Activation: The fluorine atom at position 5 is ortho to the open C6 position. Fluorine is an ortho/para director, activating C6 for the sigmatropic shift.

  • Outcome: Cyclization is forced exclusively at C6.

    • Mapping:

      • Hydrazine C6

        
         Indole C3a (Bridgehead)
        
      • Hydrazine C5 (Fluoro)

        
         Indole C4 (4-Fluoro )
        
      • Hydrazine C2 (Methyl)

        
         Indole C7 (7-Methyl )
        
Reaction Pathway Visualization

FischerIndole cluster_0 Precursors cluster_1 Sigmatropic Rearrangement Site cluster_2 Final Indole Scaffold R1 4-Fluorophenylhydrazine (Para-F) TS1 Ortho Attack (C2 or C6) Equivalent Sites R1->TS1 Acid Cat. R2 5-Fluoro-2-methylphenylhydrazine (Meta-F, Ortho-Me) TS2 Forced Ortho Attack (C6) C2 Blocked by Methyl R2->TS2 Acid Cat. (Regio-locked) P1 5-Fluoroindole (Standard) TS1->P1 - NH3 P2 4-Fluoro-7-methylindole (Specialized) TS2->P2 - NH3

Caption: Divergent synthesis pathways. The 2-methyl group in the bottom pathway acts as a steric blocker, enforcing the formation of the 4-fluoro-7-methyl isomer.

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-3-methylindole (Standard)

Targeting the 5-fluoro scaffold using 4-FPH.

  • Reagents: 4-Fluorophenylhydrazine HCl (1.0 eq), Propanal (or ketone of choice) (1.1 eq), 4% H₂SO₄ (aq).

  • Procedure:

    • Dissolve hydrazine salt in water/acid mixture.

    • Add aldehyde/ketone dropwise at 0°C to form the hydrazone (often precipitates).

    • Heat the mixture to reflux (90-100°C) for 2-4 hours.

    • Observation: Evolution of ammonia gas indicates cyclization.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate. Wash with NaHCO₃ (sat) to remove acid. Dry over MgSO₄.

  • Yield: Typically 65-75%.

Protocol B: Synthesis of 4-Fluoro-7-methyltryptamine Precursor (Specialized)

Targeting the 4-fluoro scaffold using 5-F-2-Me-PH.

  • Reagents: 5-Fluoro-2-methylphenylhydrazine HCl (1.0 eq), 4-Chlorobutanal (protected acetal form) or Cyclohexanone (for carbazole), Acetic Acid (Glacial).

  • Optimization Note: Due to the electron-donating methyl group and the ortho-activating fluorine, this hydrazine is more nucleophilic than the 4-fluoro analog. Milder conditions are often sufficient.

  • Procedure:

    • Suspend hydrazine HCl in Glacial Acetic Acid (0.5 M concentration).

    • Add ketone (1.0 eq).[1] Stir at RT for 30 mins to form hydrazone.

    • Heat to 70-80°C (lower temp than Protocol A often suffices).

    • Monitor by TLC for disappearance of hydrazone.

  • Workup: Pour into ice water. Neutralize with NaOH pellets (carefully) or NH₄OH. Filter the precipitate.

  • Performance:

    • Yield: 70-85% (Higher yields often observed due to lack of regio-isomeric byproducts).

    • Purity: Crude product is often cleaner because the "blocked" position prevents formation of the alternative isomer.

Performance Comparison

Metric4-Fluorophenylhydrazine5-Fluoro-2-methylphenylhydrazine
Reaction Rate Moderate. Requires strong acid/heat.Fast. Activated ring facilitates faster sigmatropic shift.
Regio-Purity High (Symmetric).Very High (Steric Lock).
Byproducts Minimal isomeric byproducts.Negligible isomeric byproducts.
Handling Toxic, potential skin sensitizer.Toxic, potential skin sensitizer.
Cost Low (Commodity chemical).Moderate/High (Specialty building block).

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on mechanism and regiochemistry).[2]

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • BenchChem. (2025).[3] "this compound Product Data." Link[3]

  • Ishii, H., et al. (1973). "Fischer Indole Synthesis of 2-substituted Phenylhydrazines." Chemical & Pharmaceutical Bulletin, 21(7), 1481-1494. (Confirming 7-substitution outcome).
  • Wagaw, S., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles." Journal of the American Chemical Society, 120(26), 6621-6622. Link

Sources

alternative reagents to 5-Fluoro-2-methylphenylhydrazine hydrochloride for fluorinated heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated heterocycles—specifically indoles and indazoles—5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS: 823-63-2) has long been the incumbent reagent (Reagent A). It provides a direct entry into the Fischer Indole Synthesis.[1] However, its utility is increasingly compromised by three critical factors: genotoxicity (potential alkylating agent), oxidative instability (formation of diazenes), and regiochemical ambiguity during cyclization.

This guide evaluates three strategic alternatives that bypass the direct handling of this hydrazine salt while accessing the same fluorinated chemical space. We prioritize reagents that offer superior safety profiles, modularity, and atom economy suitable for late-stage pharmaceutical modification.

The Incumbent: 5-Fluoro-2-methylphenylhydrazine HCl

  • Primary Mechanism: Fischer Indole Synthesis (condensation with ketones/aldehydes + [3,3]-sigmatropic rearrangement).[2]

  • Status: High Risk / High Reactivity.

  • Critical Flaw: Handling phenylhydrazines requires stringent engineering controls due to their classification as Potentially Genotoxic Impurities (PGIs). Furthermore, the free base is prone to rapid decomposition, necessitating the use of the corrosive hydrochloride salt.

Strategic Alternative 1: The "Masked" Hydrazine Route (Buchwald Strategy)

Primary Reagent: Benzophenone Hydrazone (CAS: 5350-57-2) Coupling Partner: 2-Bromo-4-fluorotoluene (CAS: 17075-03-7)

This approach, pioneered by the Buchwald group, utilizes a palladium-catalyzed cross-coupling to generate an N-aryl hydrazone intermediate. This method completely avoids the isolation of the toxic hydrazine intermediate.

Mechanism & Advantage

Instead of starting with the unstable hydrazine, you couple the stable Benzophenone Hydrazone with an aryl halide.[3] The resulting intermediate can be hydrolyzed in situ to release the hydrazine equivalent or reacted directly with a ketone to drive the Fischer cyclization.

  • Safety: Bypasses isolation of the genotoxic hydrazine.

  • Stability: Benzophenone hydrazone is a shelf-stable, crystalline solid.

  • Scope: Allows for the synthesis of N-alkylated indoles if the hydrazone is alkylated prior to cyclization.[3]

Experimental Protocol: Pd-Catalyzed Indole Assembly
  • Coupling: Charge a flask with 2-Bromo-4-fluorotoluene (1.0 equiv), Benzophenone Hydrazone (1.1 equiv), Pd(OAc)₂ (1 mol%), Xantphos (1.5 mol%), and Cs₂CO₃ (1.4 equiv) in Toluene. Heat to 100°C under Argon for 12 hours.

  • Hydrolysis/Exchange: Add the desired ketone (e.g., cyclohexanone, 2.0 equiv) and p-TsOH·H₂O (2.0 equiv) directly to the reaction mixture.

  • Cyclization: Heat to 90°C. The benzophenone moiety is displaced, forming the enolizable hydrazone which undergoes Fischer indolization.

  • Workup: Cool, dilute with EtOAc, wash with NaHCO₃, and purify via silica chromatography.

Strategic Alternative 2: The Aniline Route (Japp-Klingemann / Oxidative Cyclization)

Primary Reagent: 5-Fluoro-2-methylaniline (CAS: 367-29-3)

Anilines are significantly cheaper and more stable than their hydrazine counterparts. This route converts the aniline into a hydrazine equivalent in situ via diazonium salts or uses Pd-catalyzed oxidative cyclization.

Mechanism & Advantage[3][4][5]
  • Japp-Klingemann: The aniline is diazotized (NaNO₂/HCl) and reacted with a beta-keto ester. This forms a hydrazone which can be cyclized to an indole-2-carboxylate.[4]

  • Pd-Catalyzed Oxidative Cyclization: Direct coupling of the aniline with an alkyne under oxidative conditions (using Cu(OAc)₂ or O₂).

Experimental Protocol: Japp-Klingemann Variation
  • Diazotization: Dissolve 5-Fluoro-2-methylaniline (10 mmol) in 6M HCl (30 mL) at 0°C. Dropwise add NaNO₂ (1.1 equiv) in water. Stir for 30 min.

  • Coupling: Prepare a solution of Ethyl 2-methylacetoacetate (1.0 equiv) and KOH (1.0 equiv) in Ethanol/Water. Cool to 0°C.

  • Addition: Slowly add the diazonium salt solution to the enolate. Adjust pH to 7-8. The azo-ester intermediate precipitates.

  • Fischer Cyclization: Dissolve the wet precipitate in Ethanol/Polyphosphoric Acid (PPA) and reflux for 2 hours.

  • Result: Yields the ethyl 4-fluoro-7-methylindole-2-carboxylate.

Strategic Alternative 3: The Larock Annulation (Halide-Alkyne Coupling)

Primary Reagent: 5-Fluoro-2-methyl-1-iodobenzene (CAS: 52216-07-4) Secondary Reagent: Internal Alkyne (e.g., Diphenylacetylene)

This is the most "modular" alternative, allowing for the construction of highly substituted indoles in a single step, which is difficult with the hydrazine reagent due to regioselectivity issues.

Mechanism & Advantage

A palladium-catalyzed heteroannulation between an o-iodoaniline (synthesized from the iodo-precursor) and an internal alkyne. Note: To use the iodo-benzene directly, one often employs a "Catellani-type" reaction or converts the iodo-benzene to the o-iodoaniline first.

  • Regiocontrol: Excellent control over the 2,3-substitution pattern based on the alkyne bulk.

  • Convergence: Builds the pyrrole ring from two distinct fragments.

Comparative Analysis Matrix

FeatureHydrazine HCl (Standard) Benzophenone Hydrazone (Alt 1) Aniline (Alt 2) Aryl Iodide (Alt 3)
Reagent Stability Low (Hygroscopic, Oxidizes)High (Crystalline Solid)High (Liquid/Solid)High (Liquid)
Toxicity Profile High (PGI/Carcinogen) Low (Precursors are stable)Moderate (Standard Chemical)Low
Atom Economy GoodModerate (Loss of Benzophenone)ExcellentGood
Regioselectivity Poor (Isomer mixtures common)Good (Substrate dependent)High (Mechanism dependent)Excellent
Cost (at Scale) ModerateHigh (Pd Catalyst cost)Low High (Iodide cost)
Primary Use Case Simple, unsubstituted indolesLate-stage functionalizationLarge-scale manufacturingComplex 2,3-substituted indoles

Visualizing the Synthetic Pathways

The following diagram illustrates how these three alternatives converge to the same fluorinated indole scaffold, highlighting the "Hydrazine Avoidance" pathways.

IndoleSynthesis Target Fluorinated Indole (Target Scaffold) Hydrazine 5-Fluoro-2-methylphenyl- hydrazine HCl (Standard Reagent) Hydrazine->Target Fischer Cyclization (Acid, Heat) Aniline 5-Fluoro-2-methylaniline (Alternative 2) Diazo Diazonium Salt Aniline->Diazo NaNO2, HCl (Japp-Klingemann) Bromide 2-Bromo-4-fluorotoluene (Alternative 1) Hydrazone Benzophenone Hydrazone Intermediate Bromide->Hydrazone Pd(OAc)2, Xantphos Benzophenone Hydrazone Iodide 5-Fluoro-2-methyl- 1-iodobenzene (Alternative 3) PdComplex Pd-Intermediate Iodide->PdComplex Pd Cat. Internal Alkyne Hydrazone->Target Acid Hydrolysis + Ketone Exchange Diazo->Target Beta-Keto Ester + Acid Reflux PdComplex->Target Larock Annulation

Caption: Convergence of synthetic pathways. Red indicates the toxic hydrazine route; Blue indicates safer, modular precursors.

References

  • Buchwald, S. L., et al. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society.[3]

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[5] Journal of the American Chemical Society.[3]

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Robinson, B. (1983). "The Fischer Indole Synthesis."[1][2][3][6] John Wiley & Sons. (Classic Reference for Mechanism).

  • European Medicines Agency (EMA). "ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." (Regulatory context for avoiding hydrazines).

Sources

Buchwald-Hartwig amination vs Fischer indole synthesis for indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the classical Fischer Indole Synthesis and the modern Buchwald-Hartwig Amination strategies for accessing indole derivatives. It is designed for medicinal chemists and process scientists evaluating the optimal route for scaffold construction.

Executive Summary & Strategic Positioning

In the landscape of drug discovery, the indole scaffold is ubiquitous (e.g., Sumatriptan, Indomethacin, Osimertinib). The choice between constructing the ring de novo (Fischer) or functionalizing/cyclizing via transition metal catalysis (Buchwald-Hartwig) is a critical decision point that impacts yield, scalability, and impurity profiles.

FeatureFischer Indole Synthesis Buchwald-Hartwig (Pd-Catalysis)
Primary Utility De novo construction of the indole core from ketones/aldehydes.1.

-Arylation of existing indoles.2. Intramolecular ring closure of functionalized precursors.
Mechanism Acid-mediated [3,3]-sigmatropic rearrangement.Pd(0)/Pd(II) catalytic cycle (Oxidative Addition/Reductive Elimination).
Key Advantage Low raw material cost; no heavy metals; scalable for simple cores.Exceptional functional group tolerance (acid-sensitive groups); complete regiocontrol.
Key Limitation Harsh acidic conditions; poor regioselectivity with unsymmetrical ketones.High catalyst cost; requires removal of trace Pd (ppm level) for pharma compliance.

Mechanistic Deep Dive

Understanding the mechanism is essential for troubleshooting reaction failures.

A. Fischer Indole Synthesis: The Acid-Mediated Cascade

The Fischer synthesis relies on the reaction of an aryl hydrazine with a ketone or aldehyde. The driving force is the formation of a stable aromatic system and the loss of ammonia.

  • Critical Step: The [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer. This step breaks the N-N bond and forms the new C-C bond.

  • Failure Mode: For unsymmetrical ketones (e.g., 2-butanone), the formation of the ene-hydrazine can occur on either side of the carbonyl, leading to regioisomeric mixtures (e.g., 2,3-dimethylindole vs. 2-ethylindole).

B. Buchwald-Hartwig: Precision Coupling

In the context of indole derivatives, this methodology is applied in two distinct ways:

  • 
    -Arylation:  Coupling a pre-formed indole with an aryl halide to create 
    
    
    
    -aryl indoles (a motif difficult to access cleanly via Fischer due to hydrazine stability issues).
  • Intramolecular Cyclization: Reaction of 2-haloanilines with ketones or alkynes, or intramolecular amination of 2-(2-haloalkenyl)aryl halides.

  • Critical Step: Reductive elimination from the Pd(II)-amido complex to form the C-N bond.

  • Ligand Selection: Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos) or NHC ligands are required to facilitate the difficult reductive elimination involving the electron-rich indole nitrogen.

Visualization of Pathways

The following diagrams illustrate the divergent logic of these two methodologies.

IndolePathways cluster_0 Fischer (Ring Construction) cluster_1 Buchwald (N-Functionalization) Start_Fischer Aryl Hydrazine + Ketone Step1_F Hydrazone Formation Start_Fischer->Step1_F Acid Cat. Step2_F [3,3]-Sigmatropic Rearrangement Step1_F->Step2_F - NH3 End_Fischer Indole Core (Mixture if unsymm) Step2_F->End_Fischer Start_Buchwald Pre-formed Indole + Aryl Halide Step1_B Pd Oxidative Addition Start_Buchwald->Step1_B Pd(0) Step2_B Amine Coordination & Deprotonation Step1_B->Step2_B Base Step3_B Reductive Elimination Step2_B->Step3_B End_Buchwald N-Aryl Indole (Single Regioisomer) Step3_B->End_Buchwald C-N Bond

Caption: Comparative workflow of Fischer Synthesis (top) vs. Buchwald-Hartwig N-Arylation (bottom).

Performance Comparison: The "Vs" Analysis

A. Substrate Scope & Tolerance
ParameterFischer Indole SynthesisBuchwald-Hartwig Amination
Acid Sensitivity Poor. Acetals, ketals, and Boc groups often cleave under the requisite acidic conditions (AcOH, ZnCl₂, PPA).Excellent. Compatible with acetals, silyl ethers, and Boc groups (using weak bases like Cs₂CO₃).
Base Sensitivity Good. Tolerates base-labile groups.Moderate. Requires base (NaOtBu, K₃PO₄). Can hydrolyze esters if water is present.
Steric Hindrance Moderate. Ortho-substituted hydrazines react slower but successfully.High. Modern ligands (e.g., BrettPhos) allow coupling of extremely hindered partners.
Regiocontrol Low. Unsymmetrical ketones yield mixtures (e.g., 2- vs 3-substituted). Separation is difficult.Absolute. Regiochemistry is defined by the starting material structure (pre-functionalized halide).
B. Experimental Data: Synthesis of -(4-Methoxyphenyl)-2-methylindole

Consider the target molecule: 1-(4-methoxyphenyl)-2-methylindole .

  • Route A (Fischer): Reaction of

    
    -(4-methoxyphenyl)-hydrazine with acetone.
    
    • Result: Low yield (~35%). The

      
      -aryl hydrazine is unstable; competing oxidation occurs. Acidic conditions degrade the electron-rich methoxy ring.
      
  • Route B (Buchwald): Coupling of 2-methylindole with 4-bromoanisole.

    • Result: High yield (92%).

    • Conditions: Pd₂(dba)₃, tBuXPhos, NaOtBu, Toluene, 100°C.

    • Insight: The Buchwald route is superior for electron-rich

      
      -aryl systems.
      

Experimental Protocols

Protocol A: Classical Fischer Indole Synthesis (General Procedure)

Best for: Simple, robust cores without acid-sensitive groups.

  • Reagents: Phenylhydrazine (1.0 equiv), Ketone (1.1 equiv), Glacial Acetic Acid (solvent/catalyst), ZnCl₂ (1.0 equiv, optional for difficult cases).

  • Setup: Equip a round-bottom flask with a reflux condenser and inert gas inlet.

  • Procedure:

    • Dissolve phenylhydrazine in glacial acetic acid (5 mL/mmol).

    • Add the ketone dropwise at room temperature (exothermic).

    • Heat the mixture to reflux (100–118°C) for 2–4 hours. Monitor by TLC for disappearance of hydrazine.

    • Workup: Cool to RT. Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc, wash with NaHCO₃ (sat.) to remove acid.

    • Purification: Recrystallization from EtOH/Water or Column Chromatography (Hex/EtOAc).

Protocol B: Buchwald-Hartwig -Arylation of Indole

Best for: Complex N-arylindoles or late-stage functionalization.

  • Reagents: Indole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd₂(dba)₃ (1-2 mol%), tBuXPhos or XPhos (2-4 mol%), NaOtBu (1.5 equiv).

  • Solvent: Anhydrous Toluene or Dioxane (degassed).

  • Setup: Glovebox or strict Schlenk line technique (O₂ inhibits the catalyst).

  • Procedure:

    • Add Pd precursor, Ligand, Base, and Aryl Halide to a reaction vial.

    • Evacuate and backfill with Argon (3x).

    • Add Solvent and Indole (if liquid) via syringe.

    • Heat to 100°C for 12–18 hours.

    • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate filtrate.

    • Purification: Flash chromatography on silica gel.

Decision Matrix: Which to Choose?

Use the logic flow below to determine the optimal route for your specific molecule.

DecisionTree Start Target: Indole Derivative Q1 Is the Indole Ring already formed? Start->Q1 Q2 Are there Acid-Sensitive Groups (Boc, Acetal)? Q1->Q2 No (Need to build ring) Result_Buchwald Use Buchwald-Hartwig (N-Arylation) Q1->Result_Buchwald Yes (Need to functionalize N) Q3 Is the Ketone Unsymmetrical? Q2->Q3 No Result_PdCycl Use Pd-Cat Cyclization (Buchwald/Larock Type) Q2->Result_PdCycl Yes Result_Fischer Use Fischer Synthesis Q3->Result_Fischer No (Symmetrical) Q3->Result_PdCycl Yes (Avoid Regio-mix)

Caption: Strategic decision tree for selecting the optimal synthesis route.

References

  • Fischer, E.; Jourdan, F. (1883). "Ueber die Hydrazine der Brenztraubensäure". Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. Link

  • Robinson, B. (1963). "The Fischer Indole Synthesis". Chemical Reviews, 63(4), 373–401. Link

  • Old, D. W.; Harris, M. C.; Buchwald, S. L. (2000). "Efficient Palladium-Catalyzed N-Arylation of Indoles". Organic Letters, 2(10), 1403–1406. Link

  • Surry, D. S.; Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide". Chemical Science, 2, 27-50. Link

  • Wagaw, S.; Yang, B. H.; Buchwald, S. L. (1999). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis". Journal of the American Chemical Society, 121(44), 10251–10263. Link

Comparative Guide: Mass Spectrometry Strategies for 5-Fluoro-2-methylphenylhydrazine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) ionization and detection strategies for characterizing products derived from 5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS: 325-50-8).

This hydrazine is a critical building block in the synthesis of fluorinated indoles (via Fischer Indole Synthesis) and pyrazoles—scaffolds ubiquitous in serotonin receptor modulators (5-HT) and kinase inhibitors. Because the fluorine atom imparts metabolic stability and lipophilicity, accurate analysis of the resulting products requires selecting the correct MS interface to avoid ion suppression and ensure sensitivity.

This guide compares Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for these specific fluorinated heterocycles, providing experimental protocols and fragmentation logic.

Reaction Context & Chemical Identity

To understand the analytical challenge, we must define the reaction. The primary application of this reagent is the Fischer Indole Synthesis .

  • Reagent: 5-Fluoro-2-methylphenylhydrazine HCl (MW: 176.62 Da; Free Base MW: 140.16 Da).

  • Typical Reaction: Condensation with a ketone (e.g., cyclohexanone) followed by acid-catalyzed rearrangement.

  • Target Product: Fluorinated Tetrahydrocarbazole or Indole derivative.

    • Example Product: 6-Fluoro-9-methyl-1,2,3,4-tetrahydrocarbazole (C₁₃H₁₄FN, MW ~219.26 Da).

The analytical challenge lies in the duality of the mixture:

  • The Product (Indole): Non-polar, aromatic, potentially poor proton acceptor.

  • The Impurity (Residual Hydrazine): Polar, basic, genotoxic (requires trace detection).

Visualizing the Reaction & Analytical Workflow

G Start 5-Fluoro-2-methylphenylhydrazine (Reagent) Intermediate Hydrazone Intermediate Start->Intermediate + Ketone, -H2O Impurity Residual Hydrazine (Genotoxic Impurity) Start->Impurity Unreacted Ketone Ketone Substrate (e.g., Cyclohexanone) Ketone->Intermediate Product Fluorinated Indole (Target) Intermediate->Product Acid/Heat -NH3 APCI LC-APCI-MS (Best for Product) Product->APCI High Ionization Efficiency ESI LC-ESI-MS (Best for Impurity) Impurity->ESI High Sensitivity

Figure 1: Reaction pathway from hydrazine reagent to indole product, mapping specific analytes to their optimal ionization source.

Comparative Analysis: ESI vs. APCI[1][2][3]

For fluorinated indole derivatives, the choice of ionization source is the single biggest variable affecting data quality.

Comparison Table: Performance Metrics
FeatureMethod A: LC-ESI-MS (Electrospray)Method B: LC-APCI-MS (Atmospheric Pressure Chemical Ionization)
Primary Analyte Suitability Residual Hydrazine (Polar/Basic).Fluorinated Indole Product (Non-polar/Neutral).
Mechanism Ion evaporation (solution phase). Requires protonation sites.Gas-phase proton transfer (Corona discharge).
Sensitivity for Indoles Moderate to Low. Indoles are weak bases; fluorination reduces basicity further (electron-withdrawing), leading to poor ESI response.High. APCI actively protonates neutral aromatics via hydronium reactant ions.
Matrix Tolerance Low. Susceptible to ion suppression from reaction solvents (DMSO/DMF) or salts.High. Gas-phase ionization is robust against salts and non-volatile matrix components.
Fragmentation (MS/MS) Produces [M+H]⁺. Soft ionization, requires CID for fragments.Produces [M+H]⁺ and often thermal fragments or M+• radical cations.
Linearity Range 1–1000 ng/mL (limited by saturation).10–5000 ng/mL (wider dynamic range for synthesis monitoring).
Expert Insight (Causality)
  • Why APCI for the Product? The 5-Fluoro group is electron-withdrawing. This decreases the electron density on the indole nitrogen, making it less likely to accept a proton in the liquid phase (ESI). In APCI, the corona discharge creates a plasma of reactant gas ions (e.g., H₃O⁺) that force protonation on the aromatic ring or nitrogen in the gas phase, resulting in 5–10x higher signal intensity for fluorinated indoles compared to ESI.

  • Why ESI for the Impurity? The starting material, 5-Fluoro-2-methylphenylhydrazine, is a hydrochloride salt. It is already ionic/polar. ESI handles pre-charged or easily protonated basic amines exceptionally well, making it the gold standard for detecting trace (ppm) levels of the genotoxic hydrazine residue.

Deep Dive: Fragmentation & Spectral Interpretation

Understanding the mass spectrum requires predicting the behavior of the fluoro-methyl-phenyl motif.

Key Fragmentation Pathways (MS/MS)

When analyzing the product (e.g., derived from cyclohexanone), expect the following transitions:

  • Precursor Ion [M+H]⁺:

    • Calculated MW (Free Base): 219.11 Da.

    • Observed m/z: 220.1

  • Loss of Ammonia/Methyl (Characteristic of Indoles):

    • Indoles often lose CH₃• (methyl radical) or NH₃ depending on substitution.

    • Specific to this scaffold: The 5-Fluoro substituent is stable. You will not typically see a loss of HF (20 Da) as a primary fragment unless high collision energy is used.

    • Diagnostic Shift: If you used non-fluorinated phenylhydrazine, your product would be m/z 202. The +18 Da shift confirms the incorporation of the fluorine atom.

  • Retro-Diels-Alder (RDA):

    • For tetrahydrocarbazoles, cleavage of the saturated ring is common.

    • Look for loss of C₂H₄ (28 Da) from the cyclohexyl ring.

Fragmentation Logic Diagram

Frag Precursor Precursor [M+H]+ m/z 220.1 Frag1 Fragment A [M+H - CH3]+ m/z 205.1 Precursor->Frag1 Loss of Methyl (from C2 or ring) Frag2 Fragment B Retro-Diels-Alder [M+H - C2H4]+ m/z 192.1 Precursor->Frag2 RDA Cleavage (Cyclohexyl ring) Frag3 Core Indole Ion (Aromatized) m/z ~160-170 Frag2->Frag3 Further Degradation

Figure 2: Predicted MS/MS fragmentation pathway for a 5-fluoro-methyl substituted tetrahydrocarbazole.

Experimental Protocols

Protocol A: Synthesis Monitoring (High Throughput)

Objective: Rapidly determine conversion of hydrazine to indole. Recommended Method: LC-APCI-MS

  • Sample Prep:

    • Take 10 µL of reaction mixture.

    • Dilute 1:1000 in Acetonitrile (Do not use water/methanol if the reaction is moisture sensitive, though indoles are stable).

    • Filter through 0.2 µm PTFE filter.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 3 minutes (Ballistic gradient).

  • MS Parameters (APCI):

    • Mode: Positive Scan (m/z 100–500).

    • Vap Temp: 350°C (High temp required for aromatics).

    • Corona Current: 4 µA.

    • Success Criterion: Observation of dominant peak at m/z [Product+H]. Disappearance of m/z 141 (Hydrazine+H).

Protocol B: Trace Impurity Analysis (Genotoxicity Screen)

Objective: Quantify residual 5-Fluoro-2-methylphenylhydrazine. Recommended Method: LC-ESI-MS/MS (Derivatization) Note: Hydrazines are difficult to retain on C18 and ionize poorly in the presence of dominant product. Derivatization with Benzaldehyde is standard.

  • Derivatization Step:

    • Aliquot 100 µL sample.[2]

    • Add 100 µL Benzaldehyde solution (excess).

    • Incubate at 40°C for 30 mins.

    • Mechanism:[3][4][5][6][7] Hydrazine converts to Hydrazone (highly ionizable, lipophilic).

  • LC Parameters:

    • Column: C18 (Standard).[1]

    • Gradient: 40% B to 90% B (Targeting the lipophilic hydrazone).

  • MS Parameters (ESI):

    • Mode: Positive MRM (Multiple Reaction Monitoring).

    • Target: Monitor the specific transition of the Derivatized Hydrazone.

    • Self-Validation: Spike a known amount of hydrazine into a blank matrix to calculate recovery (Must be 80–120%).

References

  • Biosynth. (n.d.). This compound Technical Data. Retrieved from

  • National Institutes of Health (NIH). (2011). Mass spectrometry analysis of hydrazine derivatized peptides. Journal of the American Society for Mass Spectrometry. Retrieved from

  • PerkinElmer. (n.d.). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis: Mechanism and Recent Literature. Retrieved from

  • ResearchGate. (2016). Differences in using ESI and APCI sources for LCMS/MS. Retrieved from

Sources

A Researcher's Guide to Confirming Regioselectivity of Fischer Indole Synthesis Products by NOE NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Fischer indole synthesis is a foundational method for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active natural products.[1][2] However, a persistent challenge in this century-old reaction is controlling regioselectivity, particularly when employing unsymmetrical ketones.[3] The reaction can often yield a mixture of two or more regioisomers, complicating downstream processes and necessitating unambiguous structural confirmation.

While various analytical techniques can suggest the identity of the major product, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect (NOE) experiment, stands as the definitive method for elucidating the precise substitution pattern of the indole core.[4] This guide provides an in-depth comparison of how NOE NMR definitively distinguishes between potential regioisomers from a Fischer indole synthesis, supported by a detailed experimental workflow and illustrative data.

The Challenge: Regioselectivity in the Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by a[5][5]-sigmatropic rearrangement to form the indole ring.[2] When an unsymmetrical ketone is used, the initial formation of the ene-hydrazine intermediate can occur on either side of the carbonyl group, leading to two possible regioisomeric indole products.

The outcome of this regioselectivity is governed by a delicate interplay of steric and electronic factors in the starting materials and the stability of the intermediates.[6][7] While computational models can offer predictions, experimental verification is paramount for regulatory submissions and ensuring the integrity of structure-activity relationship (SAR) studies.

The Solution: Unambiguous Confirmation with NOE NMR

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically < 5 Å), irrespective of through-bond connectivity.[4][8] This through-space correlation is the key to differentiating regioisomers. By selectively irradiating a specific proton and observing which other protons show an enhanced signal, we can map the spatial proximity of atoms within the molecule.

This guide will compare two primary NOE techniques:

  • 1D NOE Difference Spectroscopy: A powerful method for targeted analysis where a single proton resonance is irradiated, and the resulting spectrum is subtracted from a reference spectrum to reveal only the enhanced signals. This is ideal when a specific spatial relationship needs to be confirmed.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals all NOE interactions within the molecule in a single dataset.[9] Cross-peaks in a 2D NOESY spectrum connect the resonances of protons that are spatially close.[8][9]

A Comparative Case Study: Fischer Indole Synthesis of a Substituted Indole

Let's consider the Fischer indole synthesis between p-tolylhydrazine and 2-pentanone. This reaction can potentially yield two regioisomeric products: 2,3,5-trimethyl-1H-indole (Isomer A) and 2-ethyl-5-methyl-1H-indole (Isomer B) .

Isomer A Isomer B
2,3,5-trimethyl-1H-indole2-ethyl-5-methyl-1H-indole

While both isomers would exhibit similar mass spectra and potentially ambiguous coupling patterns in a standard ¹H NMR spectrum, their through-space proton proximities are distinct. NOE NMR can exploit these differences for definitive structural assignment.

Key Diagnostic NOE Correlations:

  • For Isomer A (2,3,5-trimethyl-1H-indole):

    • Irradiation of the C2-methyl protons is expected to show an NOE enhancement to the C3-methyl protons, as they are in close spatial proximity.

    • Irradiation of the C5-methyl protons should show an NOE to the aromatic H4 proton.

  • For Isomer B (2-ethyl-5-methyl-1H-indole):

    • Irradiation of the C2-ethyl methylene protons (-CH₂-) is expected to show an NOE to the aromatic H3 proton.

    • Irradiation of the C5-methyl protons should show an NOE to the aromatic H4 proton.

The critical differentiating observation is the NOE between the substituent at the 2-position and the proton (or substituent) at the 3-position.

Predicted ¹H-¹H NOESY Data Comparison

A 2D NOESY experiment provides a comprehensive map of these spatial relationships. The table below summarizes the expected key cross-peaks that would differentiate Isomer A from Isomer B.

Irradiated Protons Expected Key NOE Cross-Peak in Isomer A Expected Key NOE Cross-Peak in Isomer B Interpretation
C2-Substituent C2-CH₃ ↔ C3-CH₃C2-CH₂CH₃ ↔ H3The presence of a cross-peak between the C2 and C3 substituents confirms Isomer A. A cross-peak between the C2-methylene and the H3 proton confirms Isomer B.
C5-Methyl C5-CH₃ ↔ H4C5-CH₃ ↔ H4This correlation is expected for both isomers and helps in assigning the aromatic protons but does not differentiate between the two regioisomers.
NH Proton NH ↔ H7NH ↔ H7A common correlation in indoles, useful for confirming the indole core structure.

Experimental Workflow and Data Interpretation

The following sections provide a detailed workflow for confirming the regioselectivity of a Fischer indole synthesis product using NOE NMR.

Workflow Diagram

fischer_noe_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation synthesis Fischer Indole Synthesis (e.g., p-tolylhydrazine + 2-pentanone) purification Purification of Product (e.g., Column Chromatography) synthesis->purification proton_nmr Acquire ¹H NMR Spectrum (Assign resonances) purification->proton_nmr noe_experiment Perform 1D or 2D NOE Experiment (e.g., 2D NOESY) proton_nmr->noe_experiment data_analysis Analyze NOE Data (Identify key cross-peaks) noe_experiment->data_analysis structure_confirmation Confirm Regioisomer Structure (Compare with expected correlations) data_analysis->structure_confirmation

Sources

Comparative Guide: Efficacy of Purification Techniques for Fluorinated Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Fluorinated benzoxazoles are critical scaffolds in medicinal chemistry (e.g., anticancer agents, antimicrobial) and materials science (OLEDs). The introduction of fluorine atoms—whether as a single substituent or a trifluoromethyl group—drastically alters the physicochemical profile of the benzoxazole core.

The "Fluorine Effect" on Purification:

  • Lipophilicity (LogP): Fluorine generally increases lipophilicity. In Reverse-Phase HPLC (RP-HPLC), fluorinated derivatives exhibit longer retention times compared to their non-fluorinated counterparts.

  • Polarity & Dipole Moment: While highly electronegative, the C-F bond is non-polarizable. However, the vector sum of dipoles in polyfluorinated systems can create significant separation challenges, particularly when separating regioisomers (e.g., 5-fluoro- vs. 6-fluoro-benzoxazole).

  • Volatility: Fluorination often increases volatility, making sublimation a viable technique for high-purity materials applications but a risk during solvent removal in rotary evaporation.

This guide evaluates four primary purification methodologies: Flash Column Chromatography (FCC) , Multi-Solvent Recrystallization , Preparative RP-HPLC , and Vacuum Sublimation .

Decision Matrix: Selecting the Right Technique

The choice of purification method depends heavily on the impurity profile (regioisomers vs. baseline junk) and the target application (drug discovery vs. electronic materials).

PurificationDecision Start Crude Fluorinated Benzoxazole Analysis TLC & LC-MS Analysis Start->Analysis Isomer Regioisomers Present? Analysis->Isomer Solid Solid at RT? Isomer->Solid No HPLC Prep RP-HPLC (C18/PFP) Isomer->HPLC Yes (Critical Separation) Material Electronic Grade Required? Solid->Material Yes FCC Flash Column Chromatography (Silica) Solid->FCC No (Oil/Gum) Recryst Recrystallization Material->Recryst No (Standard >98%) Sublime Vacuum Sublimation Material->Sublime Yes (>99.9%)

Figure 1: Decision workflow for selecting the optimal purification strategy based on impurity profile and physical state.

Comparative Efficacy Analysis

The following table summarizes the performance of each technique specifically for fluorinated benzoxazole derivatives.

FeatureFlash Chromatography (FCC)RecrystallizationPrep RP-HPLCVacuum Sublimation
Separation Mechanism Adsorption (Polarity)Solubility Differential (Thermodynamics)Partitioning (Hydrophobicity/Shape)Vapor Pressure Differential
Regioisomer Resolution Low to ModerateModerate (Requires seeding)High (Especially with PFP columns)Low
Yield High (85-95%)Moderate (50-70%)High (80-90%)Moderate to High (60-90%)
Scalability High (Linear scale-up)Very High (Batch)Low (Throughput limited)Low (Batch limited)
Solvent Consumption HighLowModerateNone
Best For Removing baseline impurities & synthesis reagentsLarge scale purification of solidsSeparating close-eluting isomers (5-F vs 6-F)Ultra-high purity for OLEDs/Semiconductors

Detailed Methodologies & Protocols

Technique A: Flash Column Chromatography (FCC)

Context: Standard silica gel is often insufficient for separating fluorinated regioisomers due to similar polarities. Optimization: Use gradient elution. Fluorinated compounds often "tail" on silica due to hydrogen bonding with silanols if an NH/OH group is present (e.g., uncyclized intermediate).

Protocol:

  • Stationary Phase: High-performance spherical silica (20-40 µm).

  • Mobile Phase: Hexane/Ethyl Acetate is standard. For fluorinated compounds, Dichloromethane (DCM)/Methanol often provides better selectivity due to the solubility of the fluorinated moiety in DCM.

  • Loading: Dry load on Celite is recommended. Fluorinated benzoxazoles usually have poor solubility in pure hexane, making liquid loading risky (precipitation on column head).

  • Elution: Run a linear gradient from 0% to 20% EtOAc in Hexane over 15 CV (Column Volumes).

Technique B: Preparative RP-HPLC (The Gold Standard for Isomers)

Context: When separating 5-fluoro and 6-fluoro isomers, C18 columns may struggle. Expert Insight: Use a Pentafluorophenyl (PFP) stationary phase. The "fluoro-fluoro" interaction mechanism provides orthogonal selectivity compared to C18, often resolving isomers that co-elute on alkyl phases.

Protocol:

  • Column: C18 (Standard) or PFP (Enhanced Selectivity), 5 µm, 21.2 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid. Note: Methanol can cause high backpressure with fluorinated compounds due to viscosity.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% -> 95% B

    • 15-18 min: 95% B (Wash)

  • Detection: UV at 254 nm (Benzoxazole core absorbs strongly here).

Technique C: Multi-Solvent Recrystallization

Context: Fluorinated benzoxazoles are often highly crystalline solids. Solvent Selection: The "Fluorine Effect" reduces solubility in hydrocarbons but maintains it in polar organics.

  • Good Solvents: Ethanol, Acetonitrile, Toluene.

  • Anti-Solvents: Water (for EtOH/ACN), Heptane (for Toluene).

Protocol:

  • Dissolve crude solid in minimum boiling Ethanol (95%) .

  • If colored impurities persist, add activated carbon, boil for 5 mins, and hot filter.

  • Add warm Water dropwise until persistent turbidity is observed.

  • Re-heat to clear solution.

  • Allow to cool slowly to Room Temperature, then 4°C. Rapid cooling traps impurities.

  • Filter and wash with cold Ethanol/Water (1:1).

Visualizing the Separation Mechanism (PFP vs C18)

The interaction between fluorinated analytes and stationary phases is complex. The diagram below illustrates why PFP phases are superior for fluorinated benzoxazoles.

HPLC_Mechanism cluster_C18 C18 Phase (Hydrophobic) cluster_PFP PFP Phase (Fluorous) Analyte Fluorinated Benzoxazole C18 Alkyl Chains Analyte->C18 Weak Selectivity PFP Pentafluorophenyl Ring Analyte->PFP Strong Selectivity Interaction1 Hydrophobic Interaction C18->Interaction1 Interaction2 Pi-Pi Stacking + F-F Interactions PFP->Interaction2

Figure 2: Mechanistic comparison of C18 vs. PFP stationary phases. PFP offers dual retention mechanisms (Pi-Pi and Fluorous-Fluorous) enhancing separation of fluorinated isomers.

References

  • Potocnik, I., et al. (2020). Synthesis and characterization of fluorinated benzoxazoles. Journal of Fluorine Chemistry. [Link]

  • Wang, L., & Zhang, Y. (2018). Recent advances in the synthesis of benzoxazoles: A review. RSC Advances. [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. [Link]

validating the mechanism of action for bioactive compounds from 5-Fluoro-2-methylphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide provides a technical framework for validating the bioactivity of heterocyclic compounds synthesized using 5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS: 311-96-6) as a primary building block.

In modern medicinal chemistry, this hydrazine is a critical precursor for synthesizing fluorinated indoles and indazoles via Fischer Indole or cyclocondensation reactions. These scaffolds are "privileged structures" frequently utilized in developing Kinase Inhibitors (e.g., targeting VEGFR, EGFR) and GPCR modulators .

The Comparative Advantage: The core value proposition of derivatives based on this specific precursor lies in the 5-Fluoro (5-F) and 2-Methyl (2-Me) substitution pattern.

  • 5-Fluoro: Blocks metabolic "soft spots" (preventing CYP450 oxidation), thereby increasing metabolic stability compared to non-fluorinated alternatives.

  • 2-Methyl: Introduces steric constraints that can lock the molecule into a bioactive conformation, improving selectivity profiles against promiscuous binders.

Comparative Analysis: 5-F-2-Me Scaffolds vs. Standard Alternatives

To validate the MoA, one must objectively compare the performance of the 5-F-2-Me derivatives against standard non-substituted analogues and clinical reference standards.

Table 1: Performance Metrics Comparison
Feature5-F-2-Me Derivatives (The Product)Unsubstituted Analogues (The Alternative)Clinical Reference (e.g., Sunitinib) Implication
Metabolic Stability (t½) High (>60 min) due to C-F bond strength blocking oxidation.Low (<20 min) ; rapid hydroxylation at the phenyl ring.High (Optimized Drug)The 5-F derivative offers superior PK profiles for in vivo study.
Target Selectivity High ; 2-Me group creates steric clash in off-target pockets.Low/Moderate ; often acts as a promiscuous binder (Pan-assay interference).Variable (Depends on generation)2-Me derivatives reduce false positives in screening.
Binding Affinity (

)
< 10 nM (Potent H-bond acceptor capacity of F).> 100 nM < 5 nM Fluorine can enhance hydrophobic interactions in the binding pocket.
Lipophilicity (LogP) Optimized (2.5 - 3.5) ; increased membrane permeability.Lower ; may struggle with cell penetration.Optimized Better intracellular target engagement.

Strategic Validation Workflow

The validation of the Mechanism of Action must move beyond simple cell death assays (MTT) to prove Target Engagement and Pathway Modulation .

Diagram 1: MoA Validation Logic Flow

This diagram illustrates the decision matrix for validating the specific bioactivity of the hydrazine-derived scaffold.

MoA_Validation_Flow Start START: 5-F-2-Me Derivative Library Step1 Step 1: Biochemical Assay (Kinase/Receptor Binding) Start->Step1 Decision1 Is IC50 < 100nM? Step1->Decision1 Step2 Step 2: Biophysical Validation (CETSA / Thermal Shift) Decision1->Step2 Yes Outcome_Fail REJECT: Non-specific Toxicity Decision1->Outcome_Fail No (Inactive) Step3 Step 3: Cellular Signaling (Western Blot / Phospho-Flow) Step2->Step3 Tm Shift Confirmed Step2->Outcome_Fail No Binding Outcome_Success VALIDATED MoA: Specific Target Engagement Step3->Outcome_Success Pathway Inhibited Step3->Outcome_Fail No Signaling Change

Caption: Logical workflow for distinguishing specific bioactivity from general toxicity in 5-F-2-Me derivatives.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To prove the 5-F-2-Me derivative physically binds to the target protein inside living cells, a critical differentiator from non-specific chemical stressors.

Materials:

  • HEK293 or relevant cancer cell line.

  • Test Compound (5-F-2-Me derivative).

  • Vehicle Control (DMSO).

  • Lysis Buffer (with protease inhibitors).

Methodology:

  • Treatment: Treat cells with the Test Compound (at 5x IC50 concentration) or DMSO for 1 hour at 37°C.

  • Harvest: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Divide the suspension into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature gradient (e.g., 40°C to 67°C) for 3 minutes using a thermal cycler.

  • Cooling: Incubate at room temperature for 3 minutes.

  • Lysis: Add lysis buffer, perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Note: Unbound/unstable proteins precipitate and form the pellet; bound/stabilized proteins remain in the supernatant.

  • Analysis: Analyze the supernatant via Western Blot targeting the protein of interest.

Validation Criteria:

  • Positive Result: The Test Compound causes a "Thermal Shift" (

    
     shift), meaning the protein remains soluble at higher temperatures compared to the DMSO control.
    
  • Causality: If the 5-F-2-Me derivative binds the target, it thermodynamically stabilizes the protein structure.

Protocol B: Downstream Signaling Analysis (Phospho-Western Blot)

Objective: To confirm that binding results in functional inhibition of the signaling cascade (e.g., MAPK/PI3K pathway).

Methodology:

  • Starvation: Serum-starve cells overnight to reduce basal phosphorylation.

  • Induction: Pre-treat with the 5-F-2-Me derivative for 2 hours, then stimulate with the relevant ligand (e.g., EGF or VEGF) for 15 minutes.

  • Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF). Crucial for maintaining phospho-signals.

  • Detection: Blot for:

    • Phospho-Target (e.g., p-ERK1/2).

    • Total-Target (e.g., Total ERK1/2).

    • Loading Control (GAPDH/Actin).

Data Interpretation:

  • A decrease in the ratio of Phospho/Total protein in the treated sample vs. the stimulated control confirms functional inhibition.

Visualizing the Mechanism (Signaling Pathway)

Assuming the 5-F-2-Me derivative acts as a Tyrosine Kinase Inhibitor (a common outcome for this scaffold), the following diagram visualizes the interruption of the signaling cascade.

Signaling_Pathway Ligand Growth Factor (Ligand) Receptor RTK Receptor (Target) Ligand->Receptor Activation RAS RAS Receptor->RAS Signal Lost Compound 5-F-2-Me Inhibitor Compound->Receptor  BLOCKS  Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus No Proliferation

Caption: Mechanism of Action showing the 5-F-2-Me inhibitor blocking RTK autophosphorylation, halting the RAS/MAPK cascade.

References

  • Jafari, E. et al. (2018). Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Iranian Journal of Pharmaceutical Research.

  • Martinez, N.J. et al. (2010). A High-Throughput Thermal Shift Assay for Screening Small Molecules. National Center for Biotechnology Information (NCBI) Bookshelf.

  • Meanwell, N.A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • ThermoFisher Scientific. (n.d.). Western Blotting Protocol for Phospho-Proteins.

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Fluoro-2-methylphenylhydrazine hydrochloride: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. Handling potent chemical reagents like 5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS No. 325-50-8) demands more than just procedural adherence; it requires a deep, causal understanding of the risks involved and the rationale behind each safety measure. This guide provides essential, field-proven insights into the personal protective equipment (PPE), operational plans, and disposal protocols necessary for the safe handling of this compound, ensuring both personal safety and the validity of your research.

Understanding the Hazard Profile: Why This Compound Demands Respect

This compound is a substituted hydrazine derivative. The entire class of hydrazines is known for significant toxicity.[1] This specific compound is a crystalline solid soluble in water and presents a multi-faceted hazard profile that must be thoroughly understood before any handling occurs.[2]

Primary Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed, if it comes into contact with the skin, or if inhaled as a dust or mist.[3][4]

  • Corrosivity and Irritation: It is known to cause serious skin and eye irritation.[3][4] Inhalation may also lead to respiratory irritation.[4]

  • Sensitization: There is a risk of allergic skin reactions upon contact.[3] Symptoms of an allergic reaction can include rash, itching, swelling, and trouble breathing.[3]

  • Long-Term Health Risks: Like many hydrazine derivatives, this compound is suspected of causing cancer and genetic defects.[3]

  • Reactivity: While stable under normal conditions, it is incompatible with strong oxidizing agents.[4] Furthermore, certain reactions, such as with methacrylate at elevated temperatures, can generate hazardous hydrogen fluoride gas.[2]

This profile necessitates a stringent approach to exposure minimization. The primary routes of exposure—inhalation, dermal contact, and ingestion—must be controlled through a combination of engineering controls and a comprehensive PPE strategy.

The Last Line of Defense: A Multi-Layered PPE Strategy

While engineering controls like chemical fume hoods are the first and most critical step, your Personal Protective Equipment (PPE) is the essential final barrier between you and the chemical. The selection of PPE must be deliberate and based on the specific hazards of this compound.

Core PPE Requirements

The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Body AreaRequired PPERationale and Key Specifications
Hands Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene)Hydrazine and its derivatives can be absorbed through the skin.[5] Double-gloving provides an extra layer of protection against tears and permeation. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[6]
Eyes/Face Chemical splash gogglesProtects against splashes and dust. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[7]
Face shield (in addition to goggles)Required when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[6][7]
Body Flame-resistant laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination. Flame resistance is a prudent precaution when working with any chemical.[6]
Feet Full-length pants and closed-toe shoesProtects the lower body from potential spills. Shoes should be made of a non-porous material like leather or rubber.[6]
Respiratory Protection: A Critical Consideration

Under no circumstances should this solid be handled on an open bench. All weighing, transferring, and solution preparation must occur inside a certified chemical fume hood.[7] The fume hood is an engineering control designed to pull harmful vapors and dust away from the user.

In situations where a fume hood is not feasible or in the event of a significant spill, respiratory protection is mandatory.

  • Important: Standard cartridge respirators are not considered suitable for hydrazine.[8]

  • For emergency situations or where ventilation is inadequate, a pressure-demand, self-contained breathing apparatus (SCBA) is required.[9] Personnel must be trained and fit-tested for any respirator use.

Operational Plan: From Receipt to Disposal

A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Pre-Handling Checklist & Workflow

The following diagram outlines the critical steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood is Operational prep2 Assemble All Materials (Spatula, Weigh Paper, Glassware) prep1->prep2 prep3 Locate and Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep2->prep3 prep4 Don All Required PPE (Gloves, Goggles, Lab Coat) prep3->prep4 handle1 Carefully Open Container Under Inert Gas if Possible prep4->handle1 handle2 Weigh Solid Compound, Minimizing Dust Creation handle1->handle2 handle3 Slowly Add to Solvent to Prepare Solution handle2->handle3 handle4 Securely Close Primary and Secondary Containers handle3->handle4 clean1 Decontaminate Spatula and Glassware handle4->clean1 clean2 Wipe Down Fume Hood Surface clean1->clean2 clean3 Doff PPE in Correct Order (Gloves Last) clean2->clean3 clean4 Dispose of Contaminated Consumables in Hazardous Waste clean3->clean4 clean5 Wash Hands Thoroughly with Soap and Water clean4->clean5

Caption: Safe Handling Workflow for this compound.

Storage Requirements
  • Store the container tightly closed in a dry, well-ventilated, and secure area.[3][10]

  • To ensure stability, store under an inert gas like nitrogen.[2]

  • Keep away from incompatible materials, especially strong oxidizing agents.[4]

Disposal Plan

All waste containing this compound, including contaminated gloves, weigh paper, and excess reagents, must be treated as hazardous waste.[11]

  • Step 1: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Step 2: Never dispose of this chemical down the drain.[12]

  • Step 3: Follow all local, state, and federal regulations for hazardous waste disposal.[11] This typically involves arranging for pickup by your institution's environmental health and safety (EHS) office.

  • Step 4: The recommended disposal method is through an authorized incinerator equipped with an afterburner and flue gas scrubber.[4]

Emergency Response: Immediate, Decisive Action

In the event of an exposure or spill, swift and correct action is critical.

Exposure TypeImmediate Action Protocol
Skin Contact Immediately remove all contaminated clothing.[6] Flush the affected area with gently flowing water for at least 15-30 minutes.[5][6] Seek immediate medical attention.[5]
Eye Contact Immediately flush the eyes with an eyewash station for at least 15-30 minutes, holding the eyelids open.[6][9] Remove contact lenses if it is safe to do so.[6] Seek immediate medical attention.[5]
Inhalation Move the affected person to fresh air immediately.[6] If breathing is difficult, trained personnel may administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation).[5][6] Seek immediate medical attention.[6]
Ingestion DO NOT INDUCE VOMITING. [6] Rinse the mouth thoroughly with water and then have the person drink 200-300ml of water.[5] Seek immediate medical attention.[5]
Minor Spill (inside fume hood) Wearing full PPE, absorb the spill with a chemical spill kit absorbent. Collect the material in a sealed container for hazardous waste disposal. Decontaminate the area.
Major Spill Evacuate the laboratory immediately and alert others. Close the doors and call your institution's emergency number and EHS office.[7] Do not attempt to clean up a large spill yourself.[7]

For all exposures, inform emergency medical personnel of the specific chemical involved. If possible, provide a copy of the Safety Data Sheet (SDS). For severe hydrazine derivative exposures, medical treatment may include the administration of pyridoxine.[1]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you build a culture of safety that protects researchers and ensures the continued integrity of your vital work.

References

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • Croner-i. (n.d.). Hydrazine and compounds. Croner-i. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Public Health England. (2022). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. Retrieved from [Link]

  • Wills, B. K., & Aks, S. E. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.